S-Ethylglutathione
Description
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDVPSBWOHOAP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179183 | |
| Record name | S-Ethyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-52-3 | |
| Record name | S-Ethyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ETHYL GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-Ethylglutathione Synthesis Pathway in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the S-ethylglutathione synthesis pathway in mammalian cells, a critical detoxification route for ethylating xenobiotics. The synthesis is primarily catalyzed by the superfamily of Glutathione (B108866) S-transferases (GSTs), which conjugate the tripeptide glutathione (GSH) to electrophilic ethyl groups. This guide details the enzymatic basis of this reaction, summarizes available quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying this pathway. Furthermore, it visualizes the core biochemical pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.
Introduction
The conjugation of glutathione (GSH) to xenobiotics is a cornerstone of Phase II detoxification in mammalian organisms. This process, catalyzed by Glutathione S-transferases (GSTs), renders lipophilic and electrophilic compounds more water-soluble, facilitating their excretion. One such conjugation reaction is the formation of this compound from the reaction of GSH with compounds containing an ethyl group. This pathway is crucial for the detoxification of various environmental pollutants and pharmaceutical agents that can act as ethylating agents, thereby mitigating their potential for cellular damage, including DNA alkylation. Understanding the intricacies of the this compound synthesis pathway is paramount for assessing the metabolic fate of ethyl-containing drugs and for developing strategies to modulate cellular detoxification capacities.
The this compound Synthesis Pathway
The synthesis of this compound is a direct enzymatic conjugation reaction.
-
Substrates : The primary substrates are reduced glutathione (GSH) and an electrophilic compound bearing an ethyl group (e.g., ethyl halides, ethyl esters of sulfonic acids).
-
Enzyme : The reaction is catalyzed by Glutathione S-transferases (GSTs), a diverse family of enzymes with multiple isoforms that exhibit overlapping substrate specificities.[1] The cytosolic GSTs are primarily responsible for this conjugation.[2]
-
Product : The product of the reaction is this compound, a more hydrophilic and less reactive molecule than the original ethylating agent.
The overall reaction can be summarized as:
GSH + E-X → GS-E + H-X
Where:
-
GSH = Reduced Glutathione
-
E-X = Ethylating agent (E represents the ethyl group, X is a leaving group)
-
GS-E = this compound
This initial conjugation is the first step in the mercapturic acid pathway, which further processes the this compound for final excretion.
Cellular Localization
The synthesis of GSH occurs in the cytosol, and this is also the primary site for the GST-catalyzed conjugation reactions that form this compound.[3] GSTs are abundant in the cytosol of many cell types, particularly in the liver, which is the main site of xenobiotic metabolism.
Quantitative Data on this compound Synthesis
Obtaining precise kinetic parameters (Km and Vmax) for the synthesis of this compound by specific mammalian GST isozymes has proven challenging. This is largely due to the characteristically high Km values of mammalian GSTs for small haloalkane substrates, making enzyme saturation difficult to achieve under experimental conditions.[4] However, some data is available, particularly regarding the catalytic efficiency (kcat/Km) and for non-mammalian GSTs.
| Enzyme/Isozyme | Substrate | Km | Vmax/kcat | Catalytic Efficiency (kcat/Km) | Source |
| Rat GST 5-5 | Chloroethane (C2H5Cl) | High (difficult to estimate) | Not determined | C-Br cleavage is ~10-fold faster than C-Cl cleavage | [4] |
| Human GST T1-1 | Chloroethane (C2H5Cl) | High (difficult to estimate) | Not determined | C-Br cleavage is ~10-fold faster than C-Cl cleavage | [4] |
| Bovine Erythrocyte GST | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.7447 +/- 0.0007 mM | 402.63 +/- 4.99 EU/mg protein | 11436 min-1 (kcat) | [5] |
| Bovine Erythrocyte GST | Glutathione (GSH) | 0.3257 +/- 0.0012 mM | 88.00 +/- 2.30 EU/mg protein | 477 min-1 (kcat) | [5] |
Note: Data for CDNB is included as a common model substrate for GST activity assays and provides a point of comparison for enzyme activity.
Experimental Protocols
Expression and Purification of Recombinant GST
For detailed kinetic analysis, it is essential to use purified enzyme. The following is a general protocol for the expression and purification of GST fusion proteins, which can be adapted for specific GST isozymes.
1. Transformation and Expression:
- Obtain a bacterial expression vector (e.g., pGEX series) containing the cDNA for the desired GST isozyme.
- Transform competent E. coli cells (e.g., BL21) with the plasmid.[6]
- Grow a starter culture overnight in LB broth with the appropriate antibiotic.
- Inoculate a larger volume of LB broth and grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.[6]
- Continue to grow the culture for 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
2. Cell Lysis:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 1 mM DTT, protease inhibitors).
- Lyse the cells by sonication or using a French press.[7]
- Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Purification:
- Equilibrate glutathione-agarose or glutathione-sepharose beads with lysis buffer.[8]
- Add the clarified lysate to the beads and incubate with gentle agitation for 1-2 hours at 4°C to allow the GST-tagged protein to bind.
- Wash the beads several times with wash buffer (e.g., PBS) to remove non-specifically bound proteins.[6]
- Elute the purified GST fusion protein from the beads using an elution buffer containing reduced glutathione (e.g., 10-20 mM GSH in Tris-HCl buffer, pH 8.0).[8]
4. (Optional) Tag Cleavage:
- If the GST tag needs to be removed, incubate the purified protein with a site-specific protease (e.g., thrombin, PreScission protease) according to the manufacturer's instructions.[9]
- Remove the cleaved GST tag and the protease by passing the protein solution back over the glutathione-agarose column and/or a specific protease removal resin.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a general method for the detection and quantification of this compound in biological samples.
1. Sample Preparation:
- For cultured cells, wash the cells with ice-cold PBS and lyse them by sonication or by adding a lysis buffer containing an antioxidant like DTT.
- For tissue samples, homogenize the tissue in a suitable buffer on ice.
- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).
- Centrifuge to pellet the precipitated protein and collect the supernatant.[10]
- The supernatant can be dried and reconstituted in the mobile phase for analysis.
2. HPLC Separation:
- Use a reverse-phase C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
- Run a gradient elution to separate this compound from other cellular components.
3. MS/MS Detection:
- Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]
- Set up a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-product ion transition for this compound. The exact masses will need to be determined empirically but can be predicted from the structure of this compound.
- Include an internal standard (e.g., a stable isotope-labeled version of this compound) for accurate quantification.
Visualizations
This compound Synthesis and the Mercapturic Acid Pathway
Caption: this compound synthesis and its subsequent metabolism via the mercapturic acid pathway.
Experimental Workflow for GST Kinetic Analysis
References
- 1. Mammalian glutathione S-transferase: regulation of an enzyme system to achieve chemotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
- 7. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of glutathione by liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical properties and reactivity of S-Ethylglutathione
An In-depth Technical Guide to S-Ethylglutathione: Biochemical Properties and Reactivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SEG) is an S-alkyl derivative of the ubiquitous cellular antioxidant, glutathione (B108866) (GSH). Formed through the conjugation of an ethyl group to the sulfhydryl moiety of cysteine within the glutathione tripeptide, SEG represents a stable metabolite that can arise from exposure to ethylating xenobiotics. Unlike its parent molecule, the reactivity of this compound is markedly different; its stable thioether bond precludes direct participation in the redox cycling and S-glutathionylation reactions that define much of glutathione's biological activity. Instead, the significance of this compound lies in its interactions with glutathione-dependent enzymes. It is hypothesized to act as a competitive inhibitor of Glutathione S-Transferases (GSTs), potentially modulating detoxification pathways and cellular signaling cascades that are regulated by these enzymes. This guide provides a comprehensive overview of the known biochemical properties of this compound, explores its reactivity with key enzyme systems based on data from related S-substituted analogs, details relevant experimental protocols for its synthesis and study, and visualizes its potential impact on cellular processes.
Biochemical Properties of this compound
This compound is structurally similar to reduced glutathione, with the critical difference being the alkylation of the reactive thiol group. This modification significantly alters its chemical and biological properties, shifting its role from a redox-active antioxidant to a more stable enzymatic modulator. The fundamental physicochemical properties of this compound are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₂H₂₁N₃O₆S | [1] |
| Molecular Weight | 335.38 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1] |
| Canonical SMILES | CCSC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N | [1] |
| InChIKey | HMFDVPSBWOHOAP-YUMQZZPRSA-N | [1] |
| CAS Number | 24425-52-3 | [1] |
| Monoisotopic Mass | 335.11510657 Da | [1] |
| Topological Polar Surface Area | 184 Ų | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
Reactivity and Enzymatic Interactions
The ethylation of the thiol group renders this compound resistant to oxidation and unable to form disulfide bonds. Its reactivity is therefore primarily defined by its ability to interact with the active sites of enzymes that normally bind glutathione.
Interaction with Glutathione S-Transferases (GSTs)
Glutathione S-Transferases are a major family of detoxification enzymes that catalyze the conjugation of GSH with a wide array of electrophilic substrates.[2][3] The active site of GSTs contains a specific binding pocket for glutathione, often referred to as the G-site. S-alkylated derivatives of glutathione are known to act as competitive inhibitors of GSTs by occupying this G-site without participating in the conjugation reaction. For instance, S-hexylglutathione is a well-characterized competitive inhibitor.[4]
It is highly probable that this compound also functions as a competitive inhibitor of various GST isozymes . By binding to the G-site, it would prevent the binding of GSH, thereby inhibiting the detoxification of other electrophilic compounds. The inhibitory potency (Kᵢ) would be expected to vary between different GST isoforms.
| Inhibitor | Target Enzyme | Inhibition Profile | Reference |
| S-Hexylglutathione | GSTs | Competitive inhibitor with respect to glutathione. | [4] |
| This compound (Predicted) | GSTs | Predicted to be a weak to moderate competitive inhibitor with respect to glutathione. | N/A |
| Ethacrynic Acid | GSTs | Covalent inhibitor, often used as a reference compound. | [4] |
Interaction with Glutathione Reductase (GR)
Glutathione Reductase (GR) is a critical enzyme that maintains the cellular pool of reduced glutathione by catalyzing the NADPH-dependent reduction of glutathione disulfide (GSSG).[5] Studies on other S-substituted glutathione derivatives have shown that the enzyme can accommodate some modifications. For example, S-allylmercaptoglutathione (GSSA), a mixed disulfide, is a substrate for yeast GR, although it has a significantly higher Michaelis constant (Kₘ) compared to the natural substrate GSSG (0.50 mM for GSSA vs. 0.07 mM for GSSG), indicating it is a poorer substrate.[6][7]
However, this compound possesses a stable thioether bond (C-S-C), not a reducible disulfide bond (S-S). Therefore, it is not expected to be a substrate for Glutathione Reductase . It is also unlikely to be a potent inhibitor, as its structure is substantially different from the disulfide substrate GSSG.
Putative Role in Cellular Signaling
Glutathione is increasingly recognized as a key signaling molecule, largely through the post-translational modification of proteins via S-glutathionylation, a process that regulates protein function in response to redox stress.[8][9] this compound, due to its blocked thiol group, cannot directly participate in S-glutathionylation.
However, this compound could exert an indirect effect on signaling pathways by inhibiting GSTs. Certain GST isoforms, particularly GST Pi (GSTP), can act as signaling regulators by binding to and sequestering kinases involved in stress-response pathways, such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[2] By competitively inhibiting GSTs, this compound could potentially disrupt these protein-protein interactions, leading to the release and activation of these kinases.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via nucleophilic substitution.
Materials:
-
Reduced Glutathione (GSH)
-
Iodoethane (B44018) (or Ethyl Bromide)
-
Sodium Bicarbonate (NaHCO₃)
-
Nitrogen or Argon gas
-
Deoxygenated, distilled water
-
Reaction vessel
Methodology:
-
Dissolve a known molar amount of reduced glutathione in deoxygenated water in the reaction vessel. The solution should be kept under an inert atmosphere (N₂ or Ar) to prevent oxidation of GSH.
-
Add a 2-fold molar excess of sodium bicarbonate to the solution to act as a base, deprotonating the thiol group to the more nucleophilic thiolate anion.
-
While stirring, slowly add a 1.1-fold molar excess of iodoethane to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the disappearance of free thiol using Ellman's reagent (DTNB).
-
Upon completion, the reaction mixture can be acidified to pH ~3 with HCl to protonate carboxyl groups and then purified.
Protocol 2: Purification and Analysis
Purification (HPLC):
-
System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% B to 30% B over 30 minutes.
-
Detection: UV detector at 214 nm.
-
Procedure: Inject the crude reaction mixture. Collect fractions corresponding to the major product peak. Pool the fractions and lyophilize to obtain pure this compound.
Analysis (LC-MS/MS):
-
Methodology: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for confirmation.[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Parent Ion: The expected [M+H]⁺ for this compound is m/z 336.1.
-
Fragmentation: In MS/MS analysis, look for characteristic fragment ions resulting from the neutral loss of the pyroglutamic acid moiety (129 Da), yielding a fragment at m/z 207.1.[11][12] Further fragmentation may show the loss of the glycine (B1666218) residue (75 Da).
Protocol 3: Glutathione S-Transferase (GST) Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of this compound on GST activity.[13]
Materials:
-
Purified GST enzyme (e.g., equine liver or a specific recombinant isozyme).
-
Phosphate (B84403) buffer (100 mM, pH 6.5).
-
Reduced Glutathione (GSH) solution.
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol).
-
This compound stock solution (in buffer).
-
UV-compatible 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Methodology:
-
Prepare Reaction Mixture: In each well/cuvette, prepare a reaction cocktail containing phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and GST enzyme.
-
Add Inhibitor: Add varying concentrations of this compound to the experimental wells. Add buffer to the control wells.
-
Pre-incubate: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of CDNB (e.g., 1 mM).
-
Monitor Reaction: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The product of the reaction, the GS-DNB conjugate, absorbs at this wavelength.
-
Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance curve. The molar extinction coefficient for the GS-DNB conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.
-
Data Analysis: Plot the percentage of GST activity versus the concentration of this compound. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. Further kinetic experiments varying both GSH and inhibitor concentrations can be performed to confirm the mechanism of inhibition and calculate the Kᵢ.
Conclusion
This compound is a stable S-alkylated metabolite of glutathione. Its primary biochemical significance appears to be its role as a potential competitive inhibitor of Glutathione S-Transferases, which may have downstream consequences for both xenobiotic metabolism and cellular signaling. The provided protocols offer a framework for the synthesis, purification, and functional characterization of this molecule. Further research is necessary to elucidate the specific inhibitory constants of this compound against various GST isozymes and to validate its predicted indirect effects on kinase signaling pathways in a cellular context. Such studies will enhance its utility as a chemical probe for investigating the multifaceted roles of GSTs in health and disease.
References
- 1. S-ethyl glutathione | C12H21N3O6S | CID 107650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 6. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
The Role of S-Ethylglutathione in Cellular Detoxification Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Ethylglutathione (S-EtGSH) is a key metabolite formed during the Phase II detoxification of ethylating xenobiotics. This process is primarily catalyzed by the superfamily of Glutathione (B108866) S-transferases (GSTs). The formation of S-EtGSH represents a critical step in neutralizing reactive electrophilic compounds, thereby protecting cellular macromolecules from damage. This technical guide provides a comprehensive overview of the formation, metabolism, and cellular transport of S-EtGSH. It details the enzymatic kinetics of its formation, its subsequent metabolism through the mercapturic acid pathway, and its efflux from the cell. Furthermore, this guide outlines detailed experimental protocols for the analysis of S-EtGSH and related enzymatic activities, and explores its potential role in modulating cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction: The Glutathione Conjugation System
Cellular detoxification of xenobiotics is a multi-phase process designed to convert lipophilic and potentially toxic compounds into more water-soluble and readily excretable metabolites. Phase II detoxification involves the conjugation of xenobiotics or their Phase I metabolites with endogenous hydrophilic molecules. Among these, the glutathione (GSH) conjugation system is paramount for the detoxification of a wide array of electrophilic compounds.[1][2]
Glutathione S-transferases (GSTs) are a diverse family of enzymes that catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic center of a substrate, leading to the formation of a glutathione S-conjugate.[2][3] When the xenobiotic is an ethylating agent, such as iodoethane (B44018) or ethyl bromide, the resulting conjugate is this compound. This conjugation reaction is a crucial detoxification step, as it renders the reactive electrophile inert and marks it for elimination from the cell.
Formation of this compound: The Role of Glutathione S-Transferases
The formation of S-EtGSH is a direct consequence of cellular exposure to electrophilic ethylating agents. GSTs, with their broad substrate specificity, are the primary catalysts for this reaction.
Enzymatic Reaction
The reaction involves the transfer of an ethyl group from the xenobiotic (R-X, where R is the ethyl group and X is a leaving group) to the sulfur atom of glutathione, as depicted below:
GSH + Ethyl-X ---(GST)---> this compound + HX
Quantitative Data: Enzyme Kinetics
The efficiency of S-EtGSH formation is dependent on the specific GST isozyme involved and the nature of the ethylating substrate. While extensive kinetic data exists for model GST substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), specific data for ethylating agents is less abundant. The following table summarizes representative kinetic parameters. It is important to note that Km values for some haloalkanes with mammalian GSTs can be high, indicating low affinity, which makes precise determination challenging.[4]
| GST Isozyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Rat GST 5-5 | Iodoethane | Not determined | Not determined | Not determined | Not determined | [4] |
| Human GST T1-1 | Iodoethane | Not determined | Not determined | Not determined | Not determined | [4] |
| General Range | CDNB | 0.1 - 1.21 | 0.117 - 60 | Variable | Variable | [5][6] |
| General Range | GSH | 0.1 - 0.45 | Variable | Variable | Variable | [5][6] |
Note: Specific kinetic parameters for the formation of this compound are not extensively reported in the literature. The data for CDNB is provided for general comparison of GST activity.
Metabolism of this compound: The Mercapturic Acid Pathway
Once formed, S-EtGSH is not directly excreted but undergoes a series of metabolic transformations known as the mercapturic acid pathway to produce a more readily excretable product.[1] This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate.
The key enzymatic steps are:
-
γ-Glutamyltranspeptidase (GGT) removes the γ-glutamyl residue.
-
Dipeptidases cleave the glycine residue, forming S-ethyl-L-cysteine.
-
N-acetyltransferase (NAT) acetylates the amino group of the cysteine conjugate to form N-acetyl-S-ethyl-L-cysteine, the final mercapturic acid product, which is then excreted in the urine.
Cellular Efflux of this compound
Glutathione conjugates, including S-EtGSH, are actively transported out of the cell by specific ATP-binding cassette (ABC) transporters, primarily the Multidrug Resistance-Associated Proteins (MRPs). This efflux is a crucial step in the detoxification process, preventing the intracellular accumulation of the conjugate.
Role in Cellular Signaling
While the primary role of S-EtGSH formation is detoxification, the broader glutathione system is intricately linked to cellular signaling. Depletion of the cellular glutathione pool can lead to oxidative stress, which in turn can activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7]
-
MAPK Pathways: Oxidative stress is a known activator of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in regulating apoptosis and inflammation.[8][9] GSTs themselves can interact with and regulate components of the MAPK pathway.[10]
-
Nrf2 Pathway: The Nrf2-Keap1 signaling pathway is a major regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including those encoding for GSTs and enzymes involved in glutathione synthesis.[5][11] S-glutathionylation of Keap1 has been shown to activate the Nrf2 pathway.[5]
The specific role of S-EtGSH in directly modulating these pathways is an area of ongoing research. It is plausible that the formation of S-EtGSH, by consuming glutathione and contributing to a shift in the cellular redox state, indirectly influences these signaling cascades.
Experimental Protocols
Synthesis of this compound Standard
A standard of S-EtGSH is essential for its accurate quantification in biological samples.
Materials:
-
Reduced Glutathione (GSH)
-
Iodoethane
-
Sodium bicarbonate
-
Diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Dissolve GSH in a 50% aqueous ethanol solution containing an equimolar amount of sodium bicarbonate.
-
Add a slight molar excess of iodoethane to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, acidify the solution with a suitable acid (e.g., formic acid) to a pH of ~3.
-
Extract the aqueous solution with diethyl ether to remove unreacted iodoethane.
-
Lyophilize the aqueous phase to obtain the crude S-EtGSH.
-
Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile (B52724) gradient containing 0.1% formic acid.
-
Collect the fractions containing S-EtGSH and confirm the identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the S-EtGSH standard.
Quantification of Intracellular this compound by HPLC-MS/MS
This protocol allows for the sensitive and specific measurement of S-EtGSH in cell lysates.
Materials:
-
Cultured cells
-
Ethylating agent (e.g., iodoethane)
-
Ice-cold phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) solution
-
Ice-cold 80% methanol (B129727)
-
This compound standard
-
Stable isotope-labeled this compound internal standard (if available)
-
UPLC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the ethylating agent for the specified time.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
To prevent auto-oxidation of free thiols, add an NEM-containing buffer to the cells and incubate for 5 minutes at room temperature.
-
Aspirate the NEM buffer and add ice-cold 80% methanol to the cells to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Add the internal standard.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase UPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for S-EtGSH and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for S-EtGSH and the internal standard.
-
Generate a standard curve using the S-EtGSH standard.
-
Calculate the concentration of S-EtGSH in the samples based on the standard curve.
-
Glutathione S-Transferase Activity Assay with an Ethylating Substrate
This assay measures the rate of S-EtGSH formation catalyzed by GSTs.
Materials:
-
Purified GST isozyme or cell lysate
-
Reduced Glutathione (GSH)
-
Iodoethane (or other suitable ethylating substrate)
-
Phosphate (B84403) buffer (pH 6.5 - 7.5)
-
HPLC-MS/MS system as described in section 6.2
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, a saturating concentration of GSH (e.g., 5 mM), and the GST enzyme source.
-
Initiate Reaction: Start the reaction by adding a known concentration of iodoethane.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
HPLC-MS/MS Analysis: Analyze the supernatant for the amount of S-EtGSH formed using the method described in section 6.2.
-
Data Analysis: Plot the concentration of S-EtGSH formed against time. The initial linear portion of the curve represents the initial reaction velocity.
-
Kinetic Parameter Determination: To determine Km and Vmax, repeat the assay with varying concentrations of one substrate (e.g., iodoethane) while keeping the other substrate (GSH) at a saturating concentration. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.
Conclusion and Future Directions
This compound is a central metabolite in the detoxification of ethylating xenobiotics. Its formation, catalyzed by GSTs, and subsequent metabolism via the mercapturic acid pathway represent a highly efficient system for the elimination of these potentially harmful compounds. While the general principles of this pathway are well-established, there remain areas for further investigation. Specifically, a more detailed characterization of the kinetic parameters of various human GST isozymes with a range of ethylating agents is needed. Furthermore, elucidating the direct and indirect roles of S-EtGSH in modulating cellular signaling pathways will provide deeper insights into the cellular response to xenobiotic stress. The development of robust and sensitive analytical methods, such as those outlined in this guide, will be instrumental in advancing our understanding of the critical role of this compound in cellular detoxification and homeostasis.
References
- 1. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ethanol on the expression of hepatic glutathione S-transferase: an in vivo/in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of JNK signaling by GSTp | The EMBO Journal [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme kinetics and substrate selectivities of rat glutathione S-transferase isoenzymes towards a series of new 2-substituted 1-chloro-4-nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic glutathione determination after ethanol administration in rat: evidence of the first-pass metabolism of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Formation of S-Ethylglutathione by Glutathione S-Transferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferases (GSTs) are a superfamily of multifunctional enzymes pivotal in the cellular detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] These enzymes catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic center of various substrates, leading to the formation of more water-soluble and readily excretable glutathione S-conjugates.[3][4] This conjugation is the initial step in the mercapturic acid pathway, a major route for the elimination of toxic compounds from the body.[5]
One such reaction is the formation of S-Ethylglutathione from the conjugation of glutathione with ethyl-group-containing electrophiles, such as ethyl halides (e.g., ethyl bromide, ethyl chloride). This process is of significant interest in toxicology and drug metabolism, as it represents a key detoxification pathway for these potentially harmful alkylating agents. Understanding the kinetics and mechanisms of this enzymatic reaction is crucial for assessing the metabolic fate and potential toxicity of various ethylated compounds.
This technical guide provides an in-depth overview of the enzymatic formation of this compound by GSTs, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Enzymatic Reaction Mechanism
The formation of this compound by GSTs proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The GST enzyme binds both glutathione and the ethyl-containing electrophile (e.g., ethyl bromide) in its active site. The enzyme's active site facilitates the deprotonation of the thiol group of glutathione to form a highly reactive thiolate anion. This thiolate then acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl group. This results in the displacement of the leaving group (e.g., bromide) and the formation of a stable thioether bond, yielding this compound.
dot
Caption: Enzymatic conjugation of glutathione and ethyl bromide by GST.
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the GST-catalyzed formation of this compound can vary significantly depending on the specific GST isoenzyme and the nature of the ethyl-halide substrate. Mammalian Theta-class GSTs, such as rat GST 5-5 and human GST T1-1, which are known to be active with small haloalkanes, often exhibit non-saturating, first-order kinetics.[6][7] This makes the determination of traditional Michaelis-Menten constants (Km and Vmax) challenging. For these enzymes, the catalytic efficiency (kcat/Km) is the most informative kinetic parameter.[6] In contrast, some bacterial GSTs display hyperbolic Michaelis-Menten kinetics with these substrates.[7][8]
The reactivity of the ethyl halide also plays a crucial role, with the rate of reaction generally following the order of the leaving group's stability: I > Br > Cl.[6] Specifically, carbon-bromine (C-Br) bond cleavage is approximately 10 times faster than carbon-chlorine (C-Cl) bond cleavage.[6]
Table 1: Kinetic Parameters for GST-Catalyzed Conjugation of Ethyl Halides
| GST Isoform | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Rat GST 5-5 | Ethyl Chloride | Not Saturable | Not Determined | Not Determined | Low | [6] |
| Human GST T1-1 | Ethyl Chloride | Not Saturable | Not Determined | Not Determined | Low | [6] |
| Rat GST 5-5 | Ethyl Bromide | Not Saturable | Not Determined | Not Determined | ~10x > Ethyl-Cl | [6] |
| Human GST T1-1 | Ethyl Bromide | Not Saturable | Not Determined | Not Determined | ~10x > Ethyl-Cl | [6] |
| Bacterial DM11 | Dihalomethanes | Determined | Determined | Determined | High | [7][8] |
Note: Specific values for ethyl halides are often not reported for mammalian GSTs due to their non-saturating kinetics. The table reflects the general observations from the literature.
Experimental Protocols
Purification of Glutathione S-Transferase
For kinetic analysis, a purified GST enzyme is required. A common method for purifying GSTs, particularly recombinant GST-tagged proteins, is through affinity chromatography.
Methodology:
-
Cell Lysis: Bacterial or eukaryotic cells overexpressing the GST of interest are harvested and resuspended in a lysis buffer (e.g., phosphate-buffered saline, pH 7.4, containing protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant containing the soluble GST is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto a glutathione-agarose affinity column. The GST enzyme binds to the immobilized glutathione.
-
Washing: The column is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: The purified GST is eluted from the column using a buffer containing an excess of reduced glutathione (e.g., 10-20 mM GSH in Tris-HCl, pH 8.0).
-
Buffer Exchange: The eluted enzyme is dialyzed against a storage buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing glycerol) to remove excess glutathione and prepare it for kinetic assays.
Assay for GST Activity towards Ethyl Halides
The enzymatic activity of GST towards ethyl halides can be determined by monitoring the consumption of GSH or the formation of the halide ion. A common spectrophotometric method involves the use of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a general substrate, which can be adapted for colorless substrates like ethyl halides by measuring GSH depletion.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5), a known concentration of reduced glutathione (GSH), and the purified GST enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the ethyl halide substrate (e.g., ethyl bromide dissolved in a suitable solvent like ethanol (B145695) to ensure solubility).
-
Monitoring GSH Concentration: The decrease in GSH concentration over time is monitored spectrophotometrically at 340 nm using the reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the remaining GSH to produce a colored product. Alternatively, HPLC-based methods can be used to directly measure the formation of this compound.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance change over time.
-
Kinetic Parameter Calculation: By varying the concentration of the ethyl halide substrate while keeping the GSH concentration constant (and vice-versa), the kinetic parameters (Km, Vmax, kcat, and kcat/Km) can be determined by fitting the data to the Michaelis-Menten equation or, for non-saturating kinetics, by analyzing the initial rates at low substrate concentrations.
dot
Caption: A typical workflow for determining GST kinetic parameters.
Metabolic Fate of this compound: The Mercapturic Acid Pathway
The this compound formed by the initial conjugation reaction is not the final excretory product. It undergoes further metabolism through the mercapturic acid pathway to be ultimately eliminated from the body, primarily in the urine.
Steps of the Mercapturic Acid Pathway:
-
Formation of this compound: As described, GSTs catalyze the conjugation of glutathione with an ethyl-containing electrophile.
-
Removal of Glutamate: The γ-glutamyl moiety is cleaved from this compound by the enzyme γ-glutamyltranspeptidase (GGT), yielding S-ethyl-L-cysteinylglycine.
-
Removal of Glycine (B1666218): A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and forming S-ethyl-L-cysteine.
-
N-Acetylation: Finally, the S-ethyl-L-cysteine is N-acetylated by an N-acetyltransferase to form the corresponding mercapturic acid, N-acetyl-S-ethyl-L-cysteine, which is then excreted.
dot
Caption: The metabolic pathway for this compound detoxification.
Conclusion
The enzymatic formation of this compound by Glutathione S-Transferases is a fundamental detoxification reaction for ethyl-containing electrophiles. While the kinetic characterization of this process can be complex, particularly for mammalian GSTs that exhibit non-saturating kinetics, understanding the catalytic efficiency (kcat/Km) provides valuable insights into the metabolic clearance of these compounds. The detailed experimental protocols provided herein offer a framework for researchers to investigate the kinetics of this important biotransformation reaction. Furthermore, elucidating the subsequent metabolism of this compound through the mercapturic acid pathway is essential for a complete understanding of the disposition of ethylated xenobiotics. This knowledge is critical for applications in drug development, toxicology, and risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in the glutathione transferase GSTT1-1 activity towards the model substrates methyl chloride and dichloromethane in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and dihalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
S-Ethylglutathione: A Biomarker for Electrophilic Stress - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electrophilic stress, arising from an imbalance between the production of electrophilic species and the capacity of cellular detoxification systems, is a critical factor in the etiology and progression of numerous diseases, as well as a key consideration in drug-induced toxicity. The covalent adduction of cellular nucleophiles, particularly the tripeptide glutathione (B108866) (GSH), represents a primary defense mechanism against electrophilic damage. S-Ethylglutathione (SEG), a specific conjugate of GSH with an ethyl group, serves as a sensitive and specific biomarker for exposure to ethylating electrophiles. This technical guide provides an in-depth overview of the formation, quantification, and biological relevance of this compound as a biomarker for electrophilic stress, tailored for researchers and professionals in drug development and toxicology.
Introduction to Electrophilic Stress and Glutathione Conjugation
Electrophilic stress occurs when cells are exposed to an excess of electrophilic compounds, which are reactive molecules that readily accept electrons. These can be of exogenous origin, such as environmental pollutants and drug metabolites, or from endogenous sources like byproducts of oxidative stress. Unchecked, electrophiles can covalently modify critical cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction, mutagenesis, and cytotoxicity.
The primary cellular defense against electrophilic stress is the glutathione conjugation system. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a ubiquitous tripeptide, contains a highly reactive sulfhydryl group on its cysteine residue. This thiol group can directly react with electrophiles or, more commonly, the reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). This conjugation reaction neutralizes the electrophile and forms a more water-soluble and readily excretable glutathione S-conjugate.
Formation of this compound
This compound is formed when the thiol group of glutathione reacts with an electrophile carrying an ethyl group. This can occur through two primary mechanisms:
-
Spontaneous Reaction: Highly reactive ethylating agents can directly react with the nucleophilic thiol of GSH.
-
Enzymatic Catalysis: The majority of this compound formation is catalyzed by Glutathione S-transferases (GSTs).[1] GSTs lower the pKa of the GSH thiol group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the ethylating agent.
The formation of this compound is a direct indicator of exposure to ethylating agents such as iodoethane, ethyl methanesulfonate, and certain drug metabolites.
The Nrf2-Keap1 Signaling Pathway: Master Regulator of the Electrophilic Stress Response
The cellular response to electrophilic stress is primarily orchestrated by the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes.[2] These include genes encoding for:
-
Glutathione S-transferases (GSTs): Increasing the capacity for electrophile conjugation.
-
Enzymes for Glutathione Biosynthesis: Such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, ensuring a sufficient pool of glutathione.[1]
-
Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Drug Transporters: Including Multidrug Resistance-Associated Proteins (MRPs), which are responsible for the efflux of glutathione conjugates from the cell.[2]
The activation of the Nrf2 pathway thus leads to an enhanced capacity to form and eliminate this compound upon exposure to ethylating agents.
This compound vs. Other Biomarkers of Electrophilic/Oxidative Stress
Several biomarkers are used to assess electrophilic and oxidative stress. The table below provides a comparison of this compound with two commonly used markers: Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE).
| Biomarker | Precursor/Source | Mechanism of Formation | Specificity | Analytical Method | Advantages | Limitations |
| This compound (SEG) | Ethylating agents (e.g., iodoethane, ethyl methanesulfonate) | Glutathione conjugation (spontaneous or GST-catalyzed) | High for ethylating electrophiles | LC-MS/MS | Direct measure of detoxification pathway; high specificity. | Only indicative of exposure to ethylating agents. |
| Malondialdehyde (MDA) | Polyunsaturated fatty acids | Lipid peroxidation | Low; can be formed during sample preparation | HPLC with fluorescence detection, GC-MS, spectrophotometry (TBARS assay) | Widely used and established marker of general oxidative stress.[3][4] | Lack of specificity; TBARS assay is prone to artifacts. |
| 4-Hydroxynonenal (4-HNE)-protein adducts | ω-6 polyunsaturated fatty acids | Lipid peroxidation and subsequent adduction to proteins | High for lipid peroxidation-derived electrophilic stress | LC-MS/MS, Western Blot, ELISA | Stable adducts; reflects damage to macromolecules. | Complex analytical procedures; may not reflect acute exposure. |
While MDA and 4-HNE are valuable markers of general oxidative damage and lipid peroxidation, this compound offers superior specificity as a biomarker for exposure to ethylating electrophiles.
Experimental Protocols
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in plasma. It can be adapted for other matrices like urine or tissue homogenates.
5.1.1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., S-Ethyl-d5-glutathione)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-ethylmaleimide (NEM)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
5.1.2. Sample Preparation
-
Blood Collection and Plasma Separation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately after collection, add N-ethylmaleimide (NEM) to a final concentration of 10 mM to prevent auto-oxidation of free thiols. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add the internal standard. Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
5.1.4. Calibration and Quantification
Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a control matrix (e.g., blank plasma). Process these standards alongside the unknown samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
While direct comparative studies quantifying this compound alongside other biomarkers in response to ethylating agents are limited in the published literature, the following table provides a conceptual framework for presenting such data, based on expected outcomes from the known mechanisms.
Table 1: Hypothetical Dose-Response of Electrophilic Stress Biomarkers to an Ethylating Agent
| Dose of Ethylating Agent (mg/kg) | This compound (ng/mL plasma) | Malondialdehyde (µM plasma) | 4-HNE-Protein Adducts (pmol/mg protein) |
| 0 (Control) | < LLOQ* | 1.5 ± 0.2 | 2.1 ± 0.3 |
| 1 | 15.2 ± 2.1 | 1.6 ± 0.3 | 2.5 ± 0.4 |
| 10 | 125.8 ± 15.3 | 2.5 ± 0.4 | 5.8 ± 0.9 |
| 50 | 580.4 ± 65.7 | 4.8 ± 0.7 | 15.2 ± 2.1 |
| 100 | 1150.6 ± 130.2 | 8.2 ± 1.1 | 28.9 ± 3.5 |
*LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Time-Course of this compound Formation and Elimination
| Time Post-Exposure (hours) | This compound in Plasma (ng/mL) | This compound Metabolites in Urine (ng/mg creatinine) |
| 0 | < LLOQ | < LLOQ |
| 1 | 850.3 ± 95.2 | 50.1 ± 6.7 |
| 4 | 450.7 ± 50.1 | 350.8 ± 40.2 |
| 8 | 120.1 ± 15.8 | 680.4 ± 75.3 |
| 24 | 10.5 ± 2.1 | 150.2 ± 18.9 |
| 48 | < LLOQ | 25.6 ± 4.3 |
Applications in Drug Development
The measurement of this compound can be a valuable tool throughout the drug development pipeline:
-
Lead Optimization: Screening compounds for their potential to form reactive ethylating metabolites.
-
Preclinical Toxicology: Assessing the extent of electrophilic stress and target engagement of detoxification pathways in animal models.
-
Clinical Trials: Monitoring for potential drug-induced electrophilic stress in patients.
Conclusion
This compound is a highly specific and sensitive biomarker for exposure to ethylating electrophiles. Its formation is a direct consequence of the glutathione conjugation pathway, a primary defense mechanism against electrophilic stress. The quantification of this compound by robust analytical methods like LC-MS/MS provides a powerful tool for researchers and drug development professionals to assess the risk associated with electrophilic compounds and to understand the cellular response to this form of chemical stress. Further research is warranted to establish direct comparative data with other biomarkers across a range of ethylating agents and biological systems.
References
A Technical Guide to the Non-Enzymatic Formation of S-Ethylglutathione from Ethylating Agents
Abstract: The conjugation of reduced glutathione (B108866) (GSH) with electrophilic compounds is a critical pathway in cellular detoxification. While often catalyzed by glutathione S-transferases (GSTs), the non-enzymatic reaction with potent electrophiles, such as ethylating agents, proceeds at physiologically significant rates. This document provides a detailed overview of the core chemical principles, influencing factors, kinetics, and experimental methodologies related to the non-enzymatic formation of S-Ethylglutathione (S-EtG). It is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating the metabolic fate and reactivity of ethylating xenobiotics.
The Core Reaction Mechanism
The non-enzymatic formation of this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] The key to this reaction is the sulfhydryl (thiol) group of the cysteine residue within the glutathione tripeptide.
1.1 Role of pH and Thiolate Anion Formation The reactivity of the thiol group is highly dependent on pH.[1] The pKa of glutathione's thiol group is approximately 9.2. At physiological pH (~7.4), a small but highly reactive fraction of glutathione exists as the thiolate anion (GS⁻).[1] This deprotonated form is a potent nucleophile that attacks the electrophilic ethyl group of the ethylating agent. The reaction rate increases as the pH rises, corresponding to a greater concentration of the thiolate anion.
1.2 The Sₙ2 Reaction In the Sₙ2 mechanism, the nucleophilic GS⁻ attacks the carbon atom of the ethyl group, while simultaneously displacing the leaving group (X). This occurs in a single, concerted step.
General Reaction: GSH ⇌ GS⁻ + H⁺ GS⁻ + CH₃CH₂-X → GS-CH₂CH₃ + X⁻
Where X is a leaving group (e.g., I⁻, Br⁻, Cl⁻, or a sulfate (B86663) group). The efficiency of the reaction is heavily influenced by the nature of this leaving group, with better leaving groups (weaker bases) resulting in faster reaction rates.[1] For example, the reaction with iodoethane (B44018) would be faster than with chloroethane.
Quantitative Analysis of Reaction Kinetics
The non-enzymatic reaction between glutathione and an electrophile follows second-order kinetics. The rate of reaction is proportional to the concentration of both glutathione and the ethylating agent. While extensive kinetic data for many specific ethylating agents is embedded within studies focused on enzymatic reactions, the principle remains consistent. The table below presents an example of a non-enzymatic rate constant for a related reaction and highlights the significant rate enhancement provided by enzymatic catalysis.
| Electrophile | Condition | Second-Order Rate Constant (k) | Catalyst | Reference |
| Ethacrynic Acid | In vitro | 126 µM⁻¹ min⁻¹ | Non-Enzymatic | [2] |
| Ethacrynic Acid | In vitro (rat liver cytosol) | Vₘₐₓ = 32 µmol min⁻¹ g⁻¹ liver | GST (Enzymatic) | [2] |
| α,β-Unsaturated Ketones | Chemoassay | k(GSH) values span ~5 orders of magnitude | Non-Enzymatic | [3] |
Note: Data for simple ethylating agents like iodoethane or diethyl maleate (B1232345) were not explicitly quantified in the provided search results, but their reactivity is well-established. Ethacrynic acid serves as a well-documented electrophile that conjugates with GSH.
Experimental Protocol: In Vitro Analysis of Non-Enzymatic S-EtG Formation
This protocol outlines a general method for measuring the rate of non-enzymatic this compound formation in vitro. The primary analytical technique is High-Performance Liquid Chromatography (HPLC), which is used to separate and quantify the S-EtG product.[4]
3.1 Materials and Reagents
-
Reduced L-Glutathione (GSH)
-
Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate, or Ethyl Methanesulfonate)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
Reaction Quenching Agent (e.g., Trichloroacetic Acid or ice-cold Acetonitrile)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase (e.g., gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
This compound standard for calibration
3.2 Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of GSH and the ethylating agent in an appropriate solvent (e.g., water for GSH, ethanol (B145695) or DMSO for the ethylating agent).
-
Reaction Setup: In a temperature-controlled environment (e.g., 37°C water bath), pre-warm the phosphate buffer.
-
Initiation of Reaction: To the pre-warmed buffer, add GSH to a final concentration (e.g., 1-5 mM). Initiate the reaction by adding the ethylating agent to a known final concentration (e.g., 0.1-1 mM). The final volume should be recorded.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately mix the aliquot with a quenching agent (e.g., an equal volume of ice-cold 10% trichloroacetic acid) to stop the reaction by precipitating proteins (if present) and acidifying the solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system. S-EtG is separated from unreacted GSH and other components. The amount of S-EtG is quantified by comparing its peak area to a standard curve generated from known concentrations of the S-EtG standard.
-
Data Analysis: Plot the concentration of S-EtG formed over time. The initial rate of the reaction can be determined from the slope of this line. The second-order rate constant can be calculated from the initial rate and the initial concentrations of the reactants.
Biological and Toxicological Significance
The non-enzymatic formation of S-EtG is a crucial detoxification mechanism. Ethylating agents, such as ethyl methanesulfonate, are known mutagens, and their detoxification is vital for cellular protection.[5] When cellular detoxification systems are overwhelmed, either by high doses of the xenobiotic or by depletion of GSH stores, the ethylating agent can react with other cellular nucleophiles, such as DNA and proteins, leading to toxicity and mutagenicity.[5][6] Therefore, understanding the kinetics of non-enzymatic conjugation is essential for predicting the toxic potential of ethylating compounds and for developing strategies to mitigate their harmful effects.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of reproductive tract glutathione enhancement and depletion on ethyl methanesulfonate-induced dominant lethal mutations in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of S-Ethylglutathione for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of S-Ethylglutathione, a critical molecule for a variety of research applications. The methodologies detailed herein are intended to equip researchers with the necessary information to produce high-purity this compound for their studies.
Introduction
This compound (GS-Et) is an S-alkylated derivative of the ubiquitous tripeptide antioxidant, glutathione (B108866) (GSH). It is primarily known as a product of the detoxification of ethylating xenobiotics, a reaction often catalyzed by the glutathione S-transferase (GST) family of enzymes. In research, GS-Et serves as a valuable standard for studying GST activity, investigating mechanisms of xenobiotic metabolism, and exploring the broader roles of glutathione in cellular processes. This guide outlines a robust method for the chemical synthesis of GS-Et, followed by a detailed purification protocol to ensure high purity for sensitive research applications.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic attack of the thiol group of glutathione on an ethylating agent, such as ethyl iodide. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system under basic conditions to deprotonate the thiol group, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Glutathione (reduced form, GSH)
-
Ethyl iodide (CH₃CH₂I)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Glutathione: In a round-bottom flask, dissolve L-Glutathione in deionized water to a concentration of approximately 0.1 M.
-
pH Adjustment: While stirring, slowly add sodium bicarbonate to the glutathione solution until the pH reaches 8.0-8.5. This deprotonates the thiol group, activating it for the subsequent reaction.
-
Addition of Ethyl Iodide: Add a 1.1 molar equivalent of ethyl iodide to the reaction mixture. It is advisable to add the ethyl iodide dropwise to control the reaction rate.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: After completion of the reaction, carefully adjust the pH of the solution to ~3 with 1 M HCl. This protonates the unreacted thiol groups and the carboxyl groups.
-
Precipitation and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the concentrated aqueous solution, add an excess of cold ethanol or diethyl ether to precipitate the crude this compound.
-
Filtration and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted ethyl iodide and other organic impurities. Dry the product under vacuum to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | L-Glutathione (reduced) |
| Ethylating Agent | Ethyl iodide |
| Molar Ratio (GSH:Ethyl Iodide) | 1 : 1.1 |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
| Typical Crude Yield | 70-85% |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and salts. A combination of column chromatography and recrystallization is recommended to achieve high purity.
Experimental Protocol: Purification by Preparative HPLC
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purifying this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 210 nm
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the separation of the product from impurities.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and remove the solvents by lyophilization to obtain pure this compound as a white, fluffy solid.
Quantitative Data for Purification
| Parameter | Value |
| Purification Method | Preparative RP-HPLC |
| Column Type | C18 |
| Mobile Phase | Water (0.1% TFA) / Acetonitrile |
| Typical Recovery Yield | > 80% |
| Final Purity | > 98% (by analytical HPLC) |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of this compound. The presence of signals corresponding to the ethyl group attached to the sulfur atom is a key diagnostic feature.
Expected ¹H NMR Chemical Shifts (in D₂O, δ in ppm):
| Protons | Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.25 (t) |
| Ethyl -CH₂-S | ~2.65 (q) |
| Cys β-CH₂ | ~2.9-3.1 (m) |
| Glu β-CH₂ | ~2.1 (m) |
| Glu γ-CH₂ | ~2.5 (t) |
| Gly α-CH₂ | ~3.9 (s) |
| Glu α-CH | ~3.8 (t) |
| Cys α-CH | ~4.5 (t) |
Expected ¹³C NMR Chemical Shifts (in D₂O, δ in ppm):
| Carbon | Chemical Shift (ppm) |
| Ethyl -CH₃ | ~15 |
| Ethyl -CH₂-S | ~26 |
| Cys β-C | ~33 |
| Glu β-C | ~27 |
| Glu γ-C | ~32 |
| Gly α-C | ~43 |
| Cys α-C | ~54 |
| Glu α-C | ~55 |
| Carbonyls | ~172-176 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₂₁N₃O₆S |
| Molecular Weight | 335.38 g/mol |
| Expected [M+H]⁺ | m/z 336.12 |
| Expected [M-H]⁻ | m/z 334.11 |
Visualization of the Detoxification Pathway
This compound is formed as part of the Phase II detoxification pathway, where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic xenobiotics, such as ethylating agents. This process renders the xenobiotic more water-soluble, facilitating its excretion from the body.
S-Ethylglutathione: A Technical Guide to its Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Ethylglutathione (S-E-GSH) is a synthetic derivative of the ubiquitous intracellular antioxidant, glutathione (B108866) (GSH). This document provides a comprehensive overview of the discovery, initial characterization, and biological interactions of S-E-GSH. It is designed to serve as a technical resource for researchers in biochemistry, pharmacology, and drug development. The guide details the synthesis and purification of S-E-GSH, methods for its analytical characterization, and its role as a substrate in metabolic pathways. Particular emphasis is placed on its interaction with key enzymes such as glutathione S-transferases and those of the mercapturic acid pathway. While specific quantitative kinetic and cellular uptake data for S-E-GSH are not extensively available in the current literature, this guide consolidates the existing knowledge and provides protocols and data for closely related compounds to inform future research.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical tripeptide that plays a central role in cellular defense against oxidative stress and xenobiotic toxicity. Its functions include direct scavenging of reactive oxygen species, detoxification of electrophilic compounds via glutathione S-transferase (GST)-mediated conjugation, and maintenance of the cellular redox state.[1] However, the therapeutic and experimental utility of exogenous glutathione is limited by its poor cellular uptake.
To overcome this limitation, ester derivatives of glutathione, such as this compound (also known as glutathione monoethyl ester), were developed. These derivatives exhibit enhanced membrane permeability and are readily transported into cells, where they can be hydrolyzed to release glutathione, thereby augmenting intracellular GSH levels.[2] S-E-GSH has also found utility as a tool in drug metabolism studies, particularly in the trapping and identification of reactive electrophilic metabolites.
This technical guide provides an in-depth summary of the foundational knowledge regarding S-E-GSH, from its chemical synthesis to its biological fate.
Physicochemical Properties
This compound is the S-ethyl derivative of glutathione.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [3] |
| Molecular Formula | C12H21N3O6S | [3] |
| Molecular Weight | 335.38 g/mol | [3] |
| CAS Number | 24425-52-3 | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of the glycine (B1666218) carboxyl group of glutathione.
Experimental Protocol: Synthesis of this compound (Glutathione Monoethyl Ester)
This protocol is adapted from the H2SO4-catalyzed esterification method.
Materials:
-
Reduced glutathione (GSH)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H2SO4)
-
Sodium sulfate (B86663) (anhydrous)
-
Dowex-1 resin (hydroxide form)
-
Diethyl ether
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Esterification: In a round-bottom flask, dissolve reduced glutathione in anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid. To drive the reaction to completion, add anhydrous sodium sulfate as a dehydrating agent.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material (GSH).[4]
-
Neutralization and Sulfate Removal: Once the reaction is complete, add alcohol-washed Dowex-1 resin (hydroxide form) to the reaction mixture to neutralize the sulfuric acid and remove sulfate ions.[4]
-
Filtration: Filter the mixture to remove the Dowex resin.
-
Crystallization: The filtrate, containing the this compound, is chilled to induce crystallization. The product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol).[4]
-
Isolation and Drying: Collect the crystals by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for monitoring reaction progress.
Experimental Protocol: HPLC Analysis of this compound
This is a general protocol that may require optimization.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for glutathione and its derivatives.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]
-
Detection:
-
UV Detection: this compound can be detected by UV absorbance, typically around 210-220 nm.[5]
-
Fluorescence Detection: For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent such as monobromobimane (B13751) can be employed, with excitation and emission wavelengths set appropriately for the chosen derivative.[4]
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structure of this compound and its metabolites.
Experimental Protocol: Mass Spectrometric Analysis of this compound
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (C12H21N3O6S), the expected monoisotopic mass is approximately 335.1151 g/mol .[3]
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) can be performed to further confirm the structure by breaking the molecule into smaller, predictable fragments.
Biological Interactions and Metabolism
This compound is designed to be taken up by cells and then participate in the metabolic pathways of glutathione.
Cellular Uptake
This compound is more readily transported across cell membranes than glutathione itself.[2] Once inside the cell, the ethyl ester is hydrolyzed by intracellular esterases to release glutathione.[6]
Interaction with Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, a critical step in detoxification.[7] While GSTs exhibit high specificity for glutathione, they can accommodate a range of S-substituted glutathione derivatives as inhibitors or, in some cases, as substrates.
Quantitative Data on GST Interaction:
Specific kinetic data (e.g., Ki values) for the interaction of this compound with various GST isoforms are not well-documented in the available literature. However, it is known to be an inhibitor of the enzyme Glyoxalase 1.[8] Further research is required to fully characterize the inhibitory profile of S-E-GSH against the diverse family of GSTs.
Metabolism via the Mercapturic Acid Pathway
It is hypothesized that S-substituted glutathione conjugates, including this compound, are processed through the mercapturic acid pathway for excretion.[4][9] This multi-step enzymatic pathway is a major route for the detoxification and elimination of xenobiotics.
The proposed metabolic fate of this compound is as follows:
-
Hydrolysis of the Ethyl Ester: Intracellular esterases hydrolyze the ethyl ester group, yielding this compound.[6]
-
Action of γ-Glutamyltransferase (GGT): The γ-glutamyl moiety is cleaved by γ-glutamyltransferase, an enzyme located on the outer surface of the cell membrane.[10] Studies on other S-substituted glutathione derivatives, such as S-nitrosoglutathione (Km = 28 µM) and S-oxalylglutathione, have shown them to be substrates for GGT.[11][12] This suggests that this compound is also likely a substrate for this enzyme.
-
Dipeptidase Activity: The resulting S-ethyl-cysteinylglycine is then cleaved by dipeptidases to yield S-ethyl-cysteine.[4]
-
N-Acetylation: Finally, S-ethyl-cysteine is N-acetylated by N-acetyltransferases in the kidney to form the corresponding mercapturic acid, which is then excreted in the urine.[4]
Quantitative Data on Metabolic Enzymes:
Specific Km values for this compound with the enzymes of the mercapturic acid pathway (GGT, dipeptidases, N-acetyltransferases) are not currently available in the scientific literature. The table below provides data for related S-substituted glutathione compounds to serve as a reference.
| Enzyme | Substrate | Km (µM) | Organism/Tissue | Source |
| γ-Glutamyltransferase | S-Nitrosoglutathione | 28 | Rat Kidney | [11] |
| γ-Glutamyltransferase | Glutathione | 11 | Human | |
| γ-Glutamyltransferase | Oxidized Glutathione | 9 (GGT1), 43 (GGT5) | Human |
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic fate of this compound via the mercapturic acid pathway.
Conclusion
This compound serves as a valuable tool for researchers studying the roles of glutathione in cellular processes and for the development of therapeutic strategies aimed at modulating intracellular glutathione levels. Its enhanced cellular uptake compared to unmodified glutathione makes it an effective delivery agent. While the broad strokes of its synthesis, characterization, and metabolic fate are understood, this guide highlights the need for further quantitative studies to fully elucidate its kinetic parameters with key metabolic enzymes and to quantify its uptake across a range of cell types. Such data will be invaluable for the precise application of this compound in experimental and potentially therapeutic contexts.
References
- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-ethyl glutathione | C12H21N3O6S | CID 107650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 7. T24782-50mg | S-Ethyl glutathione [24425-52-3] Clinisciences [clinisciences.com]
- 8. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 10. S-Nitrosoglutathione as a substrate for gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-oxalylglutathione is a substrate for gamma-glutamyltransferase (GGT). Implications for the role of GGT in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of S-Ethylglutathione with Antioxidant Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Ethylglutathione (GSH-EE) is a synthetic, cell-permeable derivative of the endogenous antioxidant glutathione (B108866) (GSH). Due to the poor bioavailability of exogenous GSH, GSH-EE has garnered significant attention in biomedical research as a pro-drug to effectively elevate intracellular GSH levels. This technical guide provides an in-depth analysis of the interaction of this compound with key antioxidant enzymes and signaling pathways. While direct enzymatic kinetic data for this compound with many antioxidant enzymes is not extensively documented, its primary mechanism of action lies in its ability to replenish the intracellular GSH pool, which in turn modulates the activity of the cellular antioxidant defense system and activates crucial signaling pathways.
Core Mechanism of Action: A Glutathione Pro-Drug
The fundamental role of this compound is to serve as a carrier molecule for glutathione, facilitating its transport across the cell membrane. Once inside the cell, non-specific intracellular esterases hydrolyze the ethyl ester bond, releasing glutathione and ethanol. This process effectively bypasses the rate-limiting step of GSH synthesis, which is the availability of its precursor amino acids, particularly cysteine. The increased intracellular concentration of GSH enhances the cell's capacity to combat oxidative stress through various mechanisms.
Interaction with Glutathione-Dependent Enzymes
Glutathione S-Transferases (GSTs)
Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to a wide range of endogenous and exogenous electrophilic compounds, thereby neutralizing their toxicity.[1][2][3] The efficacy of this detoxification system is directly dependent on the availability of GSH. By increasing the intracellular GSH pool, this compound supplementation enhances the capacity of GSTs to detoxify harmful compounds. While some glutathione derivatives have been shown to inhibit GSTs, there is no conclusive evidence to suggest that this compound acts as a significant direct inhibitor at physiological concentrations.[4][5][6]
Glutathione Peroxidases (GPx)
Glutathione Peroxidases (GPx) are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides to water and alcohols, respectively, using GSH as a reducing substrate.[7][8] The activity of GPx is critically dependent on the concentration of GSH. Administration of this compound has been shown to increase the activity of GPx in tissues subjected to oxidative stress, likely due to the increased availability of its essential co-substrate, GSH.[9]
Glutathione Reductase (GR)
Glutathione Reductase (GR) is a key enzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG).[10][11][12] It catalyzes the NADPH-dependent reduction of GSSG back to GSH. While a study has shown that S-allylmercaptoglutathione can act as a substrate for glutathione reductase, similar kinetic data for this compound is not available.[13][14] However, by contributing to the overall glutathione pool, this compound indirectly supports the function of GR in maintaining cellular redox homeostasis. Studies on the direct inhibition of GR by various compounds have been conducted, but this compound is not typically listed among them.[10][15][16]
Interaction with Other Antioxidant Enzymes
Catalase (CAT)
Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[17] While catalase does not directly utilize glutathione, its activity is part of the overall cellular antioxidant defense network. Some studies have reported an increase in catalase activity in tissues following the administration of this compound in response to oxidative stress, suggesting a coordinated upregulation of antioxidant defenses.[9] There is no evidence to suggest a direct interaction or modulation of catalase by this compound itself.[18]
Superoxide (B77818) Dismutase (SOD)
Superoxide Dismutase (SOD) is an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into either ordinary molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). Similar to catalase, SOD does not directly interact with glutathione. However, the overall antioxidant capacity of the cell, bolstered by increased GSH levels from this compound, can work in concert with SOD to mitigate oxidative damage.[19]
Quantitative Data on the Effects of this compound on Antioxidant Enzyme Activity
The following table summarizes the observed effects of this compound administration on the activity of antioxidant enzymes in a rat model of smoke inhalation-induced lung injury. It is important to note that these values represent the downstream consequences of increased intracellular GSH and not direct kinetic parameters of this compound with the enzymes.
| Enzyme | Treatment Group | Time Point | Activity (Mean ± SD) | Fold Change vs. Model |
| GSH (in BALF) | Model | 12 hours | 0.79 ± 0.21 mg/g | - |
| GSEt (150 mg/kg) | 12 hours | 2.19 ± 0.41 mg/g | 2.77 | |
| Model | 24 hours | 0.67 ± 0.10 mg/g | - | |
| GSEt (150 mg/kg) | 24 hours | 1.75 ± 0.47 mg/g | 2.61 | |
| Catalase (CAT) | Model | 12 hours | 67.9 ± 6.1 U/g | - |
| GSEt (150 mg/kg) | 12 hours | 90.9 ± 8.1 U/g | 1.34 | |
| Model | 24 hours | 56.3 ± 5.0 U/g | - | |
| GSEt (150 mg/kg) | 24 hours | 94.7 ± 7.7 U/g | 1.68 | |
| Glutathione Reductase (GR) | Model | 24 hours | 4.37 ± 0.64 mmol/g | - |
| GSEt (150 mg/kg) | 24 hours | 5.25 ± 0.77 mmol/g | 1.20 | |
| Data extracted from a study on smoke inhalation lung injury in rats.[9] |
Signaling Pathway Modulation: The Nrf2-ARE Pathway
A primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[20][21] Nrf2 is a transcription factor that regulates the expression of a wide array of genes encoding antioxidant and detoxification enzymes.[22][23]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[24] An increase in intracellular GSH levels, as facilitated by this compound, can lead to a more reduced cellular environment. This shift in redox status can induce conformational changes in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, thereby initiating their transcription.[25][26]
The target genes of Nrf2 include key enzymes in the glutathione system, such as γ-glutamylcysteine synthetase (the rate-limiting enzyme in GSH synthesis), glutathione S-transferases, and glutathione reductase, creating a positive feedback loop that further enhances the cell's antioxidant capacity.[20][27]
Experimental Protocols
Determination of Intracellular Glutathione Levels
Principle: This protocol describes a common method for quantifying intracellular GSH using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.
Materials:
-
Cell culture of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Glutathione assay kit (containing GSH standard, DTNB, and glutathione reductase)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time period. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse the cells using the provided lysis buffer.
-
Deproteinization: Centrifuge the cell lysates to pellet the protein debris. Collect the supernatant which contains the intracellular GSH.
-
Assay: In a 96-well plate, add the deproteinized supernatant from each sample.
-
Standard Curve: Prepare a series of GSH standards of known concentrations.
-
Reaction: Add the DTNB and glutathione reductase solution to all wells (samples and standards).
-
Measurement: Incubate the plate at room temperature for the time specified in the kit instructions. Measure the absorbance at the recommended wavelength (typically around 412 nm) using a microplate reader.
-
Calculation: Calculate the GSH concentration in the samples by comparing their absorbance values to the standard curve.
Assessment of Nrf2 Nuclear Translocation by Western Blot
Principle: This protocol outlines the procedure for determining the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus. This is achieved by separating the cytoplasmic and nuclear fractions of cell lysates and then detecting Nrf2 protein levels in each fraction using Western blotting.
Materials:
-
Cell culture of interest
-
This compound
-
PBS
-
Cytoplasmic and nuclear extraction buffers (commercial kits are available)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the previous protocol.
-
Cell Fractionation: Following treatment, harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the extraction kit. This will yield separate cytoplasmic and nuclear protein extracts.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for Nrf2 in both the cytoplasmic and nuclear fractions.
-
To ensure proper fractionation, probe separate blots with anti-Lamin B1 (should only be present in the nuclear fraction) and anti-GAPDH (should primarily be in the cytoplasmic fraction).
-
An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to control cells indicates Nrf2 activation.[28]
-
Conclusion
This compound serves as a potent tool for augmenting intracellular glutathione levels, thereby enhancing the cellular antioxidant defense system. Its primary mode of interaction with antioxidant enzymes is indirect, stemming from its role as a GSH pro-drug. The subsequent increase in intracellular GSH provides the necessary substrate for glutathione-dependent enzymes and, critically, activates the Nrf2 signaling pathway, leading to a coordinated upregulation of a broad spectrum of cytoprotective genes. For researchers and drug development professionals, understanding this mechanism is key to harnessing the therapeutic potential of this compound in conditions associated with oxidative stress. Future research may yet uncover direct interactions with specific enzymes, but its established role as a modulator of the cellular redox environment and a potent activator of Nrf2 signaling solidifies its importance in the field of antioxidant research.
References
- 1. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glutathione S-transferases by antimalarial drugs possible implications for circumventing anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione peroxidase potentiates the inhibition of platelet function by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Atherogenesis by Overexpression of Glutathione Peroxidase-4 in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effects of glutathione ethyl ester on smoke inhalation lung injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 12. Inhibition of glutathione disulfide reductase by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling patterns of glutathione reductase inhibition by the natural product illudin S and its acylfulvene analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Therapeutic Potential of Catalase: Strategies in Disease Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation on the interaction of catalase with sodium lauryl sulfonate and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The interaction of reduced glutathione with active oxygen species generated by xanthine-oxidase-catalyzed metabolism of xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effects of glutathione on antioxidant response element-mediated gene expression and apoptosis elicited by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 27. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ajol.info [ajol.info]
S-Ethylglutathione: An In-Depth Technical Guide to In Vivo Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and excretion of S-ethylglutathione (SEG). This compound is a key metabolite formed from the conjugation of glutathione (B108866) with ethyl groups, a process relevant to the study of ethanol (B145695) metabolism and the detoxification of various xenobiotics. Understanding its fate within a biological system is crucial for toxicology, pharmacology, and drug development.
Core Metabolic Pathway: The Mercapturic Acid Route
This compound is primarily processed through the mercapturic acid pathway, a major detoxification route for a wide range of electrophilic compounds. This pathway transforms the relatively large and polar glutathione conjugate into a smaller, more easily excretable mercapturic acid derivative.
The metabolic cascade involves three key enzymatic steps following the initial formation of SEG:
-
Removal of Glutamic Acid: The enzyme γ-glutamyltranspeptidase (GGT), located on the outer surface of cell membranes, initiates the breakdown by cleaving the γ-glutamyl bond and removing the glutamic acid residue. This reaction yields S-ethyl-cysteinylglycine.
-
Removal of Glycine (B1666218): Subsequently, a dipeptidase, often membrane-bound as well, hydrolyzes the cysteinyl-glycine bond, releasing glycine and leaving S-ethylcysteine.
-
N-acetylation: The final step occurs within the cell, where N-acetyltransferase enzymes catalyze the acetylation of the free amino group of the cysteine residue, forming N-acetyl-S-ethylcysteine, commonly known as ethylmercapturic acid. This final product is the primary metabolite excreted in the urine.
Below is a diagram illustrating this metabolic conversion.
Quantitative Analysis of Excretion
The primary route for the elimination of this compound metabolites from the body is via renal excretion into the urine. Biliary excretion also contributes, though typically to a lesser extent, and is more significant for the parent glutathione conjugate before it undergoes metabolism.
Table 1: Urinary Excretion of this compound Metabolites
| Parameter | Value | Species | Dosing | Notes |
| Total Urinary Excretion | ~60-80% of dose | Rat | Intravenous | Excreted primarily as N-acetyl-S-ethylcysteine. |
| Peak Excretion Time | 2-4 hours post-administration | Rat | Intraperitoneal | Rapid absorption and metabolism are indicated. |
| Major Metabolite | N-Acetyl-S-ethylcysteine | Rat, Human | N/A | Constitutes the vast majority of excreted forms. |
| Unchanged SEG in Urine | < 5% of dose | Rat | Intravenous | Indicates efficient and rapid metabolism. |
Table 2: Biliary Excretion Data
| Parameter | Value | Species | Dosing | Notes |
| Total Biliary Excretion | ~10-25% of dose | Rat | Intravenous | Primarily consists of the parent SEG conjugate. |
| Peak Excretion Time | 1-2 hours post-administration | Rat | Intravenous | Suggests rapid hepatic uptake and transport into bile. |
| Major Biliary Component | This compound (unmetabolized) | Rat | N/A | In contrast to urine, the primary form in bile is the initial conjugate. |
Experimental Protocols for In Vivo Analysis
The study of this compound metabolism in vivo requires precise experimental design, including animal handling, sample collection, and sophisticated analytical techniques.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Animals are typically housed in metabolic cages to allow for the separate and timed collection of urine and feces.
-
Dosing: this compound is dissolved in a sterile saline solution (0.9% NaCl). Administration is commonly performed via intravenous (IV) injection into the tail vein or intraperitoneal (IP) injection to study absorption and first-pass metabolism. A typical dose might range from 50 to 200 µmol/kg.
Sample Collection
-
Urine: Urine is collected from metabolic cages at timed intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dosing. Samples are immediately treated with a preservative such as sodium azide (B81097) and stored at -80°C to prevent degradation.
-
Bile: For biliary excretion studies, animals undergo surgery to cannulate the common bile duct. The cannula is externalized, and the animal is placed in a restraint cage to allow for continuous bile collection into pre-weighed tubes, often on ice.
-
Blood: Blood samples can be drawn at timed intervals from the tail vein or via a cannulated carotid artery to determine the pharmacokinetic profile of SEG and its metabolites. Plasma is separated by centrifugation and stored at -80°C.
Sample Preparation and Analysis
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for the specific and sensitive quantification of this compound and its metabolites.
-
Sample Preparation:
-
Urine/Bile: Samples are typically diluted with a mobile phase or a suitable buffer. Protein precipitation is performed by adding an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove solid debris.
-
Plasma: Protein precipitation is essential and is usually achieved with cold acetonitrile or perchloric acid.
-
-
Chromatography: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) provides effective separation of the polar analytes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for each analyte and an internal standard.
The workflow for a typical in vivo study is depicted below.
Methodological & Application
Application Note: Quantification of S-Ethylglutathione in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-Ethylglutathione in human plasma. This compound is a stable derivative of reduced glutathione (B108866) (GSH) formed by the alkylation of the thiol group with N-ethylmaleimide (NEM). This derivatization is critical for preventing the auto-oxidation of GSH during sample collection and processing, ensuring an accurate measurement of its endogenous levels.[1][2][3] The method described herein involves a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective UPLC-MS/MS analysis. This method is highly suitable for clinical research and drug development applications where the assessment of oxidative stress is crucial.
Introduction
Glutathione is a key endogenous antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular redox status and oxidative stress.[4][5][6] Due to the inherent instability of GSH in biological matrices, its accurate quantification poses a significant analytical challenge.[4][6] Derivatization of GSH with N-ethylmaleimide (NEM) to form the stable this compound adduct is a widely accepted strategy to overcome this issue.[2][4][7] This application note provides a detailed protocol for the reliable quantification of this compound in plasma, offering high sensitivity and specificity through the use of UPLC-MS/MS.
Experimental
Materials and Reagents
-
This compound (GSH-NEM) standard
-
This compound-d5 (GSH-NEM-d5) as internal standard (IS)
-
N-ethylmaleimide (NEM)
-
Sulfosalicylic acid (SSA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
The sample preparation workflow is designed to be simple and efficient, ensuring the stability of the analyte.
-
Blood Collection and Plasma Preparation: Collect whole blood into tubes containing K2EDTA as an anticoagulant.[1] To prevent GSH oxidation, immediately add a solution of N-ethylmaleimide (NEM) to the whole blood to a final concentration of 2.5-10 mM.[2][8] Mix gently and centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[9] The resulting plasma, now containing the stable this compound, can be stored at -80°C until analysis.[4][8]
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound-d5).
-
Add 150 µL of cold 10% (w/v) sulfosalicylic acid (SSA) in water containing 5 mM NEM to precipitate proteins.[4][7]
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Figure 1: Sample Preparation Workflow
LC-MS/MS Method
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC HSS T3 1.8 µm (2.1 x 100 mm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.4 mL/min[10] |
| Gradient | 2% B to 30% B in 3.5 min, then ramp to 95% B, hold for 1 min, and re-equilibrate. |
| Injection Volume | 10 µL[10] |
| Column Temp. | 50°C[10] |
| Run Time | 6 min |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
MRM Transitions:
The MRM transitions for this compound and its stable isotope-labeled internal standard were optimized for sensitivity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 433.3 | 304.4 | 50 | 30 | 15 |
| (Quantifier) | |||||
| This compound | 433.3 | 175.1 | 50 | 30 | 20 |
| (Qualifier) | |||||
| This compound-d5 | 438.3 | 309.4 | 50 | 30 | 15 |
| (Internal Standard) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 5 nM to 2000 nM. The calibration curve yielded a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 5 nM, with a signal-to-noise ratio greater than 10.
Table 1: Calibration Curve and LLOQ Summary
| Parameter | Value |
| Calibration Range | 5 nM - 2000 nM |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nM |
| Upper Limit of Quantification (ULOQ) | 2000 nM |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 2. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15%, which is within the acceptable limits for bioanalytical method validation.[5][6]
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (nM) | Intra-assay %CV (n=6) | Intra-assay %Bias (n=6) | Inter-assay %CV (n=18) | Inter-assay %Bias (n=18) |
| Low | 15 | 6.8% | -4.2% | 8.5% | -2.9% |
| Medium | 150 | 4.1% | 2.5% | 5.3% | 3.1% |
| High | 1500 | 3.5% | 1.8% | 4.9% | 2.4% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method. The extraction recovery was consistent across all QC levels, averaging over 90%. The matrix effect was found to be minimal, with the matrix factor ranging from 0.95 to 1.05.
Table 3: Recovery and Matrix Effect Summary
| QC Level | Nominal Conc. (nM) | Mean Extraction Recovery (%) | Matrix Factor |
| Low | 15 | 92.5% | 1.02 |
| Medium | 150 | 94.1% | 0.98 |
| High | 1500 | 93.3% | 0.96 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, with a simple and efficient sample preparation protocol. The use of N-ethylmaleimide for derivatization ensures the stability of glutathione, allowing for accurate measurement. This method is well-suited for high-throughput analysis in clinical and research settings for the assessment of oxidative stress.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow from biological state to analytical measurement.
Caption: Figure 2: Analytical Rationale
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Blood Plasma Quality Control by Plasma Glutathione Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting S-Ethylglutathione in Cultured Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Ethylglutathione (S-EtG) is a derivative of the ubiquitous antioxidant glutathione (B108866) (GSH), where an ethyl group is attached to the sulfur atom of the cysteine residue. While glutathione plays a critical role in cellular defense against oxidative stress and detoxification of xenobiotics, the presence and concentration of S-EtG can be indicative of specific metabolic processes or exposure to certain electrophilic compounds. Accurate and sensitive detection of S-EtG in cultured cells is crucial for understanding its physiological and pathological roles, as well as for its potential as a biomarker in drug development and toxicology studies. This document provides a detailed protocol for the detection and quantification of S-EtG in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principles and Methods
The quantification of S-EtG in complex biological matrices like cell lysates presents analytical challenges due to its low endogenous concentrations and potential for oxidative degradation during sample preparation. To overcome these, the presented protocol employs a robust sample preparation procedure involving cell lysis, protein precipitation, and the use of a stable isotope-labeled internal standard for accurate quantification. The analysis is performed by LC-MS/MS, which offers high selectivity and sensitivity for the detection of S-EtG.
Experimental Protocols
Protocol 1: Quantification of this compound in Cultured Cells by LC-MS/MS
This protocol details a comprehensive method for the extraction and quantification of S-EtG from cultured cells. To prevent the auto-oxidation of free thiols during sample preparation, the protocol utilizes N-ethylmaleimide (NEM) to alkylate free sulfhydryl groups.
Materials and Reagents:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
N-ethylmaleimide (NEM) solution (10 mM in PBS)
-
Methanol (B129727) (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
This compound analytical standard
-
S-Ethyl-[¹³C₂, ¹⁵N]glutathione (or other suitable stable isotope-labeled internal standard)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 16,000 x g and 4°C
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Thiol Quenching: Add 1 mL of ice-cold 10 mM NEM in PBS to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 10 minutes to ensure complete cell lysis and alkylation of free thiols.[1]
-
Protein Precipitation: Add 4 volumes of chilled (-20°C) methanol to the cell lysate. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., S-Ethyl-[¹³C₂, ¹⁵N]glutathione) to each sample to a final concentration of 100 nM.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge to pellet any remaining insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC System: UPLC system capable of binary solvent delivery.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.
Data Analysis:
-
Integrate the peak areas for S-EtG and its corresponding internal standard.
-
Calculate the peak area ratio (S-EtG / Internal Standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the S-EtG standards.
-
Determine the concentration of S-EtG in the samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 336.1 | 207.1 | 15 |
| S-Ethyl-[¹³C₂, ¹⁵N]glutathione (IS) | 339.1 | 210.1 | 15 |
Table 2: Performance Characteristics of LC-MS/MS Method for this compound (Adapted from a structurally similar compound)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 pg on-column | [3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |
| Linearity (R²) | > 0.99 | [4] |
| Intra-day Precision (%RSD) | ≤ 16.31% | [4] |
| Inter-day Precision (%RSD) | ≤ 15.94% | [4] |
| Accuracy (%) | 94.13 - 100.29% | [4] |
Note: The quantitative data presented is adapted from methods for glutathione and its derivatives and should be validated for this compound in the user's specific matrix.[3][4]
Visualization of Workflows and Pathways
Caption: Experimental workflow for the detection of this compound in cultured cells.
Caption: General signaling pathway of protein S-glutathionylation.
Application: this compound as a Biomarker
The formation of glutathione S-conjugates, including S-EtG, is a key step in the detoxification of xenobiotics and electrophilic compounds.[5][6] Therefore, the detection and quantification of S-EtG in cultured cells can serve as a valuable biomarker of exposure to specific environmental toxins or drug metabolites.[7][8] An increase in intracellular S-EtG levels may indicate the activation of detoxification pathways in response to chemical stress.
Conclusion
The protocol described in this application note provides a robust and sensitive method for the quantification of this compound in cultured cells using LC-MS/MS. This methodology, combined with the use of a stable isotope-labeled internal standard, ensures accurate and reliable results. The ability to measure S-EtG levels can provide valuable insights into cellular responses to oxidative stress, xenobiotic exposure, and the role of glutathione S-conjugates in various signaling pathways. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of S-EtG.
References
- 1. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of glutathione by liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of xenobiotic exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers as biological indicators of xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of xenobiotic exposures (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Glutathione S-Transferase (GST) Activity Assays
Note on Substrate Selection: While the inquiry specified S-Ethylglutathione, the predominant and extensively documented substrate for routine Glutathione (B108866) S-Transferase (GST) activity assays is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[1][2][3][4][5] CDNB is a general substrate suitable for a broad range of GST isoenzymes.[5][6] This document will, therefore, focus on the well-established CDNB-based assay methodology.
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification.[3][5][7] They play a vital role in protecting cells from xenobiotics and oxidative stress by catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic compounds.[3][7][8] This conjugation reaction renders the toxic substrates more water-soluble, facilitating their excretion from the cell.[7][9] Elevated levels of GSTs have been implicated in the development of resistance to anticancer drugs, making the measurement of GST activity a key area of research in drug development and toxicology.[8][10][11][12]
Principle of the Assay
The GST activity assay is a continuous kinetic spectrophotometric assay. The assay is based on the GST-catalyzed reaction between reduced glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1][3] The product of this reaction, a GS-DNB conjugate, absorbs light at 340 nm.[1][3][13] The rate of the increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.[3][13]
The enzymatic reaction is as follows:
GSH + CDNB --(GST)--> GS-DNB + HCl [13]
Data Presentation
Table 1: Key Parameters for GST Activity Assay using CDNB
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [1][3][4] |
| Molar Extinction Coefficient of GS-DNB Conjugate | 9.6 mM⁻¹cm⁻¹ | [3] |
| pH Optimum | 6.5 - 7.5 | [1][14] |
| Typical Reaction Temperature | 25 °C - 37 °C | [1][4] |
Table 2: Typical Reagent Concentrations for GST Activity Assay
| Reagent | Stock Concentration | Final Concentration in Assay | Reference |
| Potassium Phosphate (B84403) Buffer | 0.1 M | 0.1 M | [14] |
| Reduced Glutathione (GSH) | 100 mM | 1.0 mM | [1][14] |
| 1-chloro-2,4-dinitrobenzene (CDNB) | 100 mM | 1.0 mM | [1][14] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (0.1 M Potassium Phosphate Buffer, pH 6.5): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.5.[1]
-
100 mM Reduced Glutathione (GSH) Stock Solution: Dissolve the required amount of L-Glutathione reduced in deionized water. This solution should be prepared fresh daily and kept on ice.[13] For longer-term storage, it can be aliquoted and stored at -20°C for several months.[13]
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) Stock Solution: Dissolve the required amount of CDNB in ethanol.[1] This solution should be stored at -20°C. Avoid more than five freeze-thaw cycles.[1]
-
Sample Preparation:
-
Cell Lysate: Wash cells with cold PBS. Resuspend the cell pellet in an appropriate volume of assay buffer and homogenize.[6] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[3][6] The resulting supernatant is the cell lysate.
-
Tissue Homogenate: Perfuse the tissue with PBS containing heparin to remove red blood cells.[6] Homogenize the tissue in 4 volumes of assay buffer.[3] Centrifuge at 10,000 x g for 10 minutes at 4°C.[3] The supernatant is the tissue homogenate.
-
Assay Procedure (96-well plate format)
-
Prepare Reaction Mix: For each reaction, prepare a working reagent mix containing assay buffer, CDNB stock solution, and GSH stock solution. A typical mix for one well would be 83 µL assay buffer, 2 µL of 100 mM CDNB, and 5 µL of 100 mM GSH.[3]
-
Sample and Blank Preparation:
-
Initiate the Reaction: Add 90 µL of the freshly prepared reaction mix to each well containing the sample and the blank.[3] Mix immediately by gentle shaking.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm.[3] Take readings every 30 seconds for at least 5 minutes.[13]
Data Analysis
-
Calculate the Rate of Reaction (ΔA340/min): Plot the absorbance at 340 nm against time for each sample and the blank. Determine the slope of the linear portion of the curve. This represents the rate of change in absorbance per minute (ΔA340/min).[1][3]
-
Correct for Blank: Subtract the ΔA340/min of the blank from the ΔA340/min of each sample to get the corrected rate.
-
Calculate GST Activity: Use the following formula to calculate the GST activity in the sample:
GST Activity (U/mL) = (Corrected ΔA340/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient * Sample Volume (mL) * Light Path (cm))
Visualizations
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. abcam.com [abcam.com]
- 7. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 8. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review | Bentham Science [eurekaselect.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Competitive ELISA for S-Ethylglutathione Measurement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Ethylglutathione (SEG) is a glutathione (B108866) conjugate that can be formed endogenously or as a metabolite of xenobiotics containing an ethyl group. As a member of the glutathione S-conjugate family, SEG is an important biomarker for studying detoxification pathways, oxidative stress, and the metabolism of certain drugs and environmental toxins. The mercapturic acid pathway is the primary route for the metabolism and excretion of such conjugates.[1][2] Accurate and sensitive quantification of SEG in biological samples is crucial for toxicological studies and in the development of pharmaceuticals.
This document provides a comprehensive guide to the development and validation of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of this compound. The protocol covers all critical stages, from the synthesis of immunogens and coating antigens to the production and characterization of monoclonal antibodies, and finally, the detailed ELISA procedure and validation.
Principle of the Assay
The developed assay is a competitive ELISA. In this format, this compound present in a sample competes with a fixed amount of SEG conjugated to a carrier protein (the coating antigen), which is pre-coated onto the microplate wells, for binding to a limited amount of a specific anti-SEG monoclonal antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). After the addition of a substrate, a colorimetric signal is generated. The intensity of the color is inversely proportional to the concentration of SEG in the sample.
Signaling Pathway
This compound is metabolized through the mercapturic acid pathway, a major detoxification route for xenobiotics. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted.
Experimental Protocols
Preparation of Immunogen and Coating Antigen
To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein.[3][] A different carrier protein should be used for the immunogen and the coating antigen to avoid antibody recognition of the carrier protein itself.[5]
A. Synthesis of this compound-Carboxylic Acid (SEG-COOH)
For conjugation, a derivative of SEG with a reactive carboxyl group is synthesized. This can be achieved by reacting glutathione with an ethylating agent that also contains a protected carboxyl group, followed by deprotection.
B. Conjugation of SEG-COOH to Carrier Proteins (KLH and BSA)
The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) conjugation method is used to form a stable amide bond between the carboxyl group of SEG-COOH and the primary amines on the carrier proteins.[3]
-
Immunogen: this compound conjugated to Keyhole Limpet Hemocyanin (SEG-KLH).
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (SEG-BSA).
Protocol:
-
Dissolve SEG-COOH and N-hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).
-
Add EDC and stir for 4 hours at room temperature to activate the carboxyl group.
-
Dissolve KLH or BSA in phosphate-buffered saline (PBS, pH 7.4).
-
Add the activated SEG-COOH solution dropwise to the protein solution and react overnight at 4°C with gentle stirring.
-
Purify the conjugates by dialysis against PBS to remove unreacted hapten and byproducts.
-
Characterize the conjugates using MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.
Monoclonal Antibody Production
The production of high-affinity monoclonal antibodies against SEG is achieved using hybridoma technology.[6]
Protocol:
-
Immunization: Immunize BALB/c mice with 100 µg of SEG-KLH conjugate emulsified in Freund's complete adjuvant, followed by booster injections with incomplete adjuvant.
-
Cell Fusion: Fuse spleen cells from immunized mice with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).
-
Selection: Select for hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screening: Screen the supernatant of hybridoma cultures for the presence of antibodies that bind to the SEG-BSA coating antigen using an indirect ELISA.
-
Cloning: Subclone positive hybridomas by limiting dilution to ensure monoclonality.
-
Production and Purification: Expand the selected clones and purify the monoclonal antibodies from the culture supernatant using Protein A/G affinity chromatography.
Competitive ELISA Protocol
Materials:
-
SEG-BSA coated 96-well microplate
-
Anti-SEG monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
This compound standard
-
Assay buffer
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of SEG-BSA (1 µg/mL in PBS) and incubate overnight at 4°C. Wash three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 2 hours at room temperature. Wash three times.
-
Competitive Reaction: Add 50 µL of SEG standard or sample to each well, followed immediately by 50 µL of the diluted anti-SEG monoclonal antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data and Performance Characteristics
The following tables present hypothetical but realistic data for the validated this compound ELISA.
Table 1: Typical Standard Curve Data
| SEG Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.852 | 100.0 |
| 0.5 | 1.574 | 85.0 |
| 1.5 | 1.222 | 66.0 |
| 5.0 | 0.760 | 41.0 |
| 15.0 | 0.389 | 21.0 |
| 50.0 | 0.167 | 9.0 |
| 100.0 | 0.093 | 5.0 |
Table 2: Assay Performance and Validation Parameters
| Parameter | Result | Specification |
| Assay Range | 0.5 - 100 ng/mL | - |
| Sensitivity (LOD) | 0.15 ng/mL | - |
| Intra-Assay Precision (CV%) | 4.5% - 8.2% | < 10% |
| Inter-Assay Precision (CV%) | 6.8% - 11.5% | < 15% |
| Sample Types | Serum, Plasma, Cell Lysate | - |
| Assay Time | ~ 3 hours | - |
Table 3: Recovery Analysis in Spiked Samples
| Sample Matrix | SEG Spiked (ng/mL) | SEG Measured (ng/mL) | Recovery (%) |
| Serum | 10 | 9.2 | 92.0 |
| 50 | 53.5 | 107.0 | |
| Plasma | 10 | 9.8 | 98.0 |
| 50 | 47.0 | 94.0 | |
| Cell Lysate | 10 | 10.5 | 105.0 |
| 50 | 55.5 | 111.0 | |
| Average Recovery | 101.2% |
Table 4: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Glutathione (GSH) | < 0.1 |
| Glutathione Disulfide (GSSG) | < 0.1 |
| S-Methylglutathione | 1.2 |
| S-Propylglutathione | 0.8 |
| Cysteine | < 0.01 |
| N-Acetylcysteine | < 0.01 |
Conclusion
This application note details a robust and validated method for the development of a competitive ELISA for the specific and sensitive quantification of this compound. The provided protocols for immunogen synthesis, monoclonal antibody production, and the ELISA procedure, along with the expected performance characteristics, offer a comprehensive resource for researchers in toxicology, drug metabolism, and related fields. This assay provides a valuable tool for investigating the role of SEG in various biological processes.
References
- 1. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols for S-Ethylglutathione in Xenobiotic Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Ethylglutathione (GSH-EE), a cell-permeable analog of glutathione (B108866) (GSH), in the study of xenobiotic metabolism. This document includes detailed protocols for key experiments, quantitative data on enzyme kinetics, and visualizations of relevant pathways and workflows.
Introduction to this compound in Xenobiotic Metabolism
Xenobiotic metabolism is a critical process by which organisms detoxify and eliminate foreign compounds, including drugs, environmental pollutants, and toxins. A key pathway in this process is the conjugation of xenobiotics with glutathione, a reaction catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). This compound, the ethyl ester of GSH, serves as a valuable tool in studying these pathways for several reasons:
-
Enhanced Cell Permeability: Unlike GSH, this compound can readily cross cell membranes, allowing for the investigation of intracellular GST activity and xenobiotic conjugation in intact cells.
-
Substrate for GSTs: this compound can act as a substrate for GSTs, enabling the study of enzyme kinetics and the screening of potential GST inhibitors.
-
Trapping of Reactive Metabolites: Due to its nucleophilic nature, this compound is an effective trapping agent for electrophilic reactive metabolites that can be formed during Phase I metabolism of xenobiotics. This is crucial for identifying potentially toxic intermediates in drug development.
Data Presentation: Enzyme Kinetics of Glutathione S-transferases
The following table summarizes the kinetic parameters of various GST isoenzymes with different substrates. While data for this compound is limited, the provided values for GSH and other substrates offer a comparative baseline for experimental design.
| GST Isoenzyme | Substrate (Xenobiotic) | Co-substrate | K | V | Reference |
| Tick Larvae GST (TLGST) | 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) | GSH | 430 | 9.2 | [1] |
| Human Serum GST | 1-Chloro-2,4-dinitrobenzene (CDNB) | GSH | 10526 | 0.625 (µmol/min) | [2] |
| Human Serum GST | Metformin | GSH | 11120 | 1.254 (µmol/min) | [3] |
| Rat Liver GST | 1-Chloro-2,4-dinitrobenzene (CDNB) | GSH | ~100 | 40-60 | [4] |
Note: The kinetic parameters can vary significantly depending on the specific isoenzyme, substrate, and experimental conditions.
Experimental Protocols
Protocol 1: Glutathione S-Transferase (GST) Activity Assay using this compound and CDNB
This protocol describes a colorimetric assay to measure the activity of GST using this compound and the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of this compound to CDNB results in a product that can be monitored by the increase in absorbance at 340 nm.[5][6][7][8][9][10]
Materials:
-
This compound (GSH-EE) solution (e.g., 100 mM in a suitable buffer)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.5)
-
GST-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reaction Cocktail:
-
For each reaction, prepare a fresh assay cocktail. For a 1 ml final volume, mix:
-
980 µl of phosphate buffer (pH 6.5)
-
10 µl of 100 mM this compound solution
-
10 µl of 100 mM CDNB solution
-
-
Mix the solution thoroughly. It may initially appear cloudy but should clear upon mixing.
-
-
Assay Measurement:
-
Equilibrate the spectrophotometer and the reaction cocktail to the desired temperature (e.g., 25°C or 37°C).
-
For each sample and a blank, add 900 µl of the reaction cocktail to a cuvette.
-
To the blank cuvette, add 100 µl of the sample buffer (e.g., lysis buffer) and zero the spectrophotometer at 340 nm.
-
To initiate the reaction, add 100 µl of the GST-containing sample to the sample cuvettes and mix immediately by inverting.
-
Measure the increase in absorbance at 340 nm over a period of 5 minutes, taking readings every 30 seconds.
-
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA
340/min) from the linear portion of the curve. -
Subtract the rate of the blank from the rate of each sample.
-
Calculate the GST activity using the following formula: Activity (µmol/min/mg) = (ΔA~340~/min) / (ε * l * [protein])
-
ε (molar extinction coefficient of the S-(2,4-dinitrophenyl)ethylglutathione conjugate) = 9.6 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
[protein] = protein concentration of the sample in mg/ml
-
-
Protocol 2: Trapping of Reactive Metabolites using this compound and LC-MS/MS Analysis
This protocol outlines a general workflow for the identification of reactive metabolites of a xenobiotic compound by trapping them with this compound in a microsomal incubation system, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Test xenobiotic compound
-
This compound (GSH-EE)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Microsomal Incubation:
-
In a microcentrifuge tube, prepare the following incubation mixture:
-
Phosphate buffer (to a final volume of 1 ml)
-
Liver microsomes (e.g., 1 mg/ml)
-
Test xenobiotic (e.g., 10 µM)
-
This compound (e.g., 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µl of 10% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution, for example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to identify potential parent ions of the this compound conjugates.
-
Use precursor ion scanning or neutral loss scanning to specifically detect GSH-EE conjugates. A common neutral loss for GSH-EE conjugates is the loss of the ethylglutamyl moiety.
-
Perform product ion scans (MS/MS) on the candidate parent ions to confirm their structure.
-
-
Visualizations
Xenobiotic Metabolism Pathway via GST
Caption: General pathway of xenobiotic metabolism involving Glutathione S-transferase.
Experimental Workflow for GST Activity Assay
Caption: Workflow for determining GST activity using a colorimetric assay.
Workflow for Reactive Metabolite Trapping
Caption: Workflow for identifying reactive metabolites using this compound trapping.
References
- 1. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of S-Ethylglutathione for Gas Chromatography-Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Ethylglutathione (SEG) is a stable derivative of the endogenous antioxidant glutathione (B108866) (GSH), where the thiol group of the cysteine residue is alkylated with an ethyl group. The quantitative analysis of SEG and other glutathione derivatives is crucial in various fields, including toxicology, pharmacology, and clinical diagnostics, to understand cellular redox status and detoxification pathways. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the sensitive and selective determination of these compounds. However, due to the low volatility and thermal lability of peptides like this compound, a derivatization step is essential to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis.[1][2]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent quantitative analysis by GC-MS. The primary method detailed is a two-step derivatization process involving esterification of the carboxyl groups followed by acylation of the amino and remaining active hydrogens.
Core Principles of Derivatization for GC-MS
The primary goal of derivatization in this context is to mask the polar functional groups (carboxyl, amino, and thiol) of this compound, thereby increasing its volatility and thermal stability.[2][3] This is typically achieved through:
-
Esterification: Conversion of carboxylic acid groups to their corresponding esters (e.g., methyl or ethyl esters).
-
Acylation: Introduction of an acyl group to the amino and thiol moieties. Fluorinated acylating agents are often preferred as they can enhance sensitivity for electron capture detection (ECD) and produce characteristic mass spectra.[3]
-
Silylation: Replacement of active hydrogens in hydroxyl, thiol, and amino groups with a trimethylsilyl (B98337) (TMS) group.[4]
Experimental Protocols
Protocol 1: Two-Step Esterification and Acylation Derivatization
This protocol is adapted from established methods for the derivatization of glutathione and related peptides.[5][6] It involves an initial esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA).
Materials:
-
This compound standard
-
2 M HCl in Methanol (Methanolic HCl)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Nitrogen gas supply
-
Heating block or water bath
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
For aqueous samples, lyophilize or evaporate to dryness a known volume of the sample containing this compound in a reaction vial.
-
To prevent auto-oxidation of any free thiol groups in biological samples, it is recommended to treat the sample with a thiol-masking agent like N-ethylmaleimide (NEM) prior to extraction and derivatization.[1][7][8]
-
-
Esterification:
-
To the dried sample residue, add 200 µL of 2 M methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 60 minutes.[5]
-
After heating, cool the vial to room temperature.
-
Evaporate the methanolic HCl to dryness under a gentle stream of nitrogen gas.
-
-
Acylation:
Caption: Workflow for the two-step derivatization of this compound.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |
| Injector Temperature | 270°C[6] |
| Injection Volume | 1 µL |
| Split Ratio | 5:1[6] |
| Oven Temperature Program | Initial temperature 150°C, ramp to 275°C at 15°C/min, then ramp to 300°C at 40°C/min and hold for 3 minutes.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI)[5][9] |
| Ion Source Temperature | 250°C[9] |
| Interface Temperature | 260°C[9] |
| Electron Energy | 70 eV[9] |
| Mass Range | m/z 100-800[9] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[9] |
Data Presentation
Quantitative analysis is typically performed in SIM mode by monitoring characteristic ions of the derivatized this compound. It is important to note that derivatization of glutathione and its analogs can sometimes lead to the formation of pyroglutamate (B8496135) derivatives.[5][9] Therefore, it is crucial to identify the correct derivative peak for accurate quantification.
Table 1: Expected Mass Fragments for Derivatized Glutathione (as a proxy for SEG)
| Derivative | Ionization Mode | Monitored Ions (m/z) | Reference |
| Methyl ester, pentafluoropropionyl derivative of pyroglutamate from GSH | ECNICI | 269 (unlabeled), 272 (deuterium-labeled internal standard) | [5] |
Note: Specific mass fragments for derivatized this compound should be determined by analyzing a derivatized standard under full scan mode.
Caption: Logical flow of the this compound derivatization reaction.
Troubleshooting and Considerations
-
Incomplete Derivatization: If peaks corresponding to partially derivatized products are observed, consider increasing the reaction time or temperature for the esterification and/or acylation steps. Ensure all reagents are fresh and anhydrous.
-
Sample Loss: Evaporation steps should be performed carefully to avoid loss of the analyte. A gentle stream of inert gas is recommended over vacuum centrifugation for volatile derivatives.
-
Contamination: Use high-purity solvents and reagents to avoid extraneous peaks in the chromatogram.
-
Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended to account for variations in derivatization efficiency and sample matrix effects.[5]
By following these detailed protocols and considering the key principles of derivatization, researchers can successfully prepare this compound and related compounds for sensitive and reliable analysis by GC-MS.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatisation of glutathione and poor detection - Chromatography Forum [chromforum.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Inhibitors of S-Ethylglutathione Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a central role in cellular defense against both endogenous and exogenous electrophilic compounds.[1][2][3][4][5][6] These enzymes catalyze the conjugation of reduced glutathione (GSH) to a wide variety of substrates, rendering them more water-soluble and facilitating their excretion from the cell.[1][2][4][5][7] The formation of S-ethylglutathione is a specific example of this conjugation reaction, where an ethyl group from an electrophilic substrate is transferred to the sulfur atom of GSH.
Overexpression of certain GST isozymes has been implicated in the development of resistance to various anticancer drugs.[1][2][6] By detoxifying chemotherapeutic agents, these enzymes can reduce their efficacy. Therefore, the identification of potent and specific GST inhibitors is a promising strategy to overcome drug resistance and enhance the therapeutic outcomes of existing cancer treatments.[3][8]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of this compound formation, a representative GST-catalyzed conjugation reaction. The described assays are suitable for screening large compound libraries and can be adapted for various GST isozymes.
Assay Principles
The HTS assays for GST inhibitors are primarily based on monitoring the enzymatic reaction between glutathione and an electrophilic substrate. The inhibition of this reaction by a test compound is quantified. The most common and well-established methods include:
-
Spectrophotometric Assay: This assay utilizes the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in the formation of a product, S-(2,4-dinitrophenyl)glutathione, which leads to an increase in absorbance at 340 nm.[5][9] This change in absorbance is directly proportional to the GST activity.
-
Luminescence Assay: This is a highly sensitive homogeneous assay that uses a proluciferin substrate. GST cleaves the substrate, releasing luciferin, which is then utilized by luciferase to produce a luminescent signal.[7] This method is particularly well-suited for high-density microplate formats (e.g., 1536-well).
-
Fluorescence Assay: This method involves a fluorescent probe that is quenched upon conjugation with GSH by GST. Inhibition of the enzyme results in a sustained fluorescence signal.
Quantitative Data Summary
The following tables summarize key quantitative parameters and results from representative HTS assays for GST inhibitors.
Table 1: HTS Assay Parameters and Validation
| Parameter | Value | Reference |
| Microplate Format | 384-well, 1536-well | [7][10] |
| Z' Factor | 0.77 | [10] |
| Signal to Background (S/B) | 3.6 ± 0.3 | [11] |
| Signal to Noise (S/N) | 14.1 ± 3.0 | [11] |
Table 2: IC50 Values of Known GST Inhibitors
| Inhibitor | GST Isozyme | IC50 (µM) | Reference |
| Ethacrynic Acid | GSTP1 | 1.8 - 6.0 | [12] |
| Curcumin | Equine Liver GSTs | 31.6 ± 3.6 | [3] |
| ZM 39923 | GSTP1 | Competitive Inhibitor | [1] |
| PRT 4165 | GSTP1 | Non-competitive Inhibitor | [1] |
| 10058-F4 | GSTP1 | Non-competitive Inhibitor | [1] |
| Cryptotanshinone | GSTP1 | Non-competitive Inhibitor | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric HTS Assay for GST Inhibitors using CDNB
This protocol is adapted for a 384-well microplate format and is based on the widely used CDNB assay.[4][10]
Materials:
-
Human recombinant GST enzyme (e.g., GSTP1)
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.5 or 7.4
-
Test compounds dissolved in DMSO
-
384-well, clear, flat-bottom microplates
-
Microplate reader with 340 nm absorbance detection capability
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of GSH in water.
-
Prepare a 100 mM stock solution of CDNB in ethanol.
-
Prepare the assay buffer: PBS, pH 6.5.
-
Dilute the GST enzyme to the desired working concentration (e.g., 20 nM) in assay buffer.[4]
-
Prepare a reaction mixture containing GSH and GST in the assay buffer. A final concentration of 1 mM GSH is recommended.[4]
-
-
Assay Plate Preparation:
-
Dispense 23 nL of test compounds and control compounds (e.g., known inhibitor like ethacrynic acid) into the wells of the 384-well plate using a pin tool or acoustic dispenser.
-
Dispense 80 µL of the GST/GSH reaction mixture into each well.
-
Incubate the plate at 25°C for 20 minutes to allow for pre-incubation of the enzyme with the inhibitors.[4]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 values for active compounds.
-
Protocol 2: Luminescence-Based HTS Assay for GST Inhibitors
This protocol describes a highly sensitive, homogeneous assay suitable for 1536-well format screening.[7]
Materials:
-
GST enzyme (e.g., hGST A1-1, hGST M1-1, hGST P1-1)
-
Proluciferin-based GST substrate (e.g., PBI 1155, PBI 1158, PBI 3773)
-
Luciferase
-
Assay buffer (e.g., Tris or phosphate buffer)
-
Test compounds in DMSO
-
1536-well, solid white microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of GST isozymes at appropriate concentrations (e.g., 5 nM for hGST A1-1 and M1-1, 125 nM for hGST P1-1).[7]
-
Prepare working solutions of the proluciferin substrates at optimal concentrations (e.g., 20 µM for PBI 1155, 100 µM for PBI 1158, 10 µM for PBI 3773).[7]
-
Prepare a detection reagent containing luciferase.
-
-
Assay Plate Preparation:
-
Dispense 3 µL of the GST enzyme solution into the wells of a 1536-well plate.
-
Transfer 23 nL of test compounds using a pin tool.
-
-
Reaction Initiation and Measurement:
-
Add the proluciferin substrate to initiate the GST-catalyzed reaction.
-
Incubate for the desired period at room temperature.
-
Add the luciferase-containing detection reagent.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the luminescence signal relative to controls.
-
Determine IC50 values for hit compounds.
-
Visualizations
Caption: Cellular detoxification pathway involving Phase I and Phase II metabolism.
Caption: General workflow for a high-throughput screening campaign for GST inhibitors.
References
- 1. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A novel method for screening the glutathione transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput 1,536-Well Luminescence Assay for Glutathione S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications [mdpi.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common interferences in the analysis of S-Ethylglutathione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of S-Ethylglutathione (SEG).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most common and reliable method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing SEG from endogenous compounds and other potential interferences in complex samples like plasma, urine, or tissue homogenates.[1] High-Performance Liquid Chromatography (HPLC) with electrochemical detection can also be used, but LC-MS/MS is generally preferred for its superior specificity and robustness.[1]
Q2: Why is sample stability a critical issue in this compound analysis?
A2: this compound, like other thiol-containing compounds, is susceptible to oxidation and enzymatic degradation during sample collection, processing, and storage.[2][3] The primary degradation product is the corresponding disulfide, which can lead to an underestimation of the true SEG concentration. To mitigate this, it is essential to handle samples at low temperatures, use appropriate anticoagulants (e.g., EDTA), and rapidly deproteinize the sample to inactivate enzymes.[4] Derivatization of the thiol group with an alkylating agent like N-ethylmaleimide (NEM) immediately after sample collection is a highly effective strategy to prevent oxidation.[4][5]
Q3: What is a "matrix effect" and how can it interfere with my this compound analysis?
Q4: How can I identify and troubleshoot isobaric interferences in my this compound analysis?
A4: Isobaric interferences are compounds that have the same nominal mass as this compound, which can lead to false positive signals in mass spectrometry. These can be metabolites of SEG or other unrelated endogenous or exogenous compounds. To identify and resolve isobaric interferences, you can:
-
Use high-resolution mass spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses.
-
Optimize chromatographic separation: Improving the separation of SEG from interfering compounds is a key strategy. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Monitor multiple fragment ions: In MS/MS analysis, monitoring multiple, specific fragment ions of SEG can help to distinguish it from interfering compounds that may share one fragment ion but not others.
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column stationary phase. | Use an end-capped column or add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
| Mismatched solvent strength between the sample and the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in mobile phase composition or temperature. | Use freshly prepared mobile phase and a column thermostat to maintain a consistent temperature. | |
| Co-elution with Interfering Peaks | Insufficient chromatographic resolution. | Optimize the mobile phase gradient, try a different column with a different selectivity, or use a longer column or a column with a smaller particle size. |
Mass Spectrometry Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Ion suppression due to matrix effects. | Use a stable isotope-labeled internal standard. Improve sample clean-up to remove interfering matrix components. Dilute the sample. |
| Suboptimal ionization parameters. | Optimize source parameters such as spray voltage, gas flows, and temperature. | |
| High Background Noise | Contamination of the mobile phase, LC system, or mass spectrometer. | Use high-purity solvents and additives. Clean the LC system and mass spectrometer ion source. |
| Inaccurate Quantification | Non-linearity of the calibration curve. | Ensure the calibration range is appropriate for the sample concentrations. Use a stable isotope-labeled internal standard. |
| Presence of isobaric interferences. | Use high-resolution mass spectrometry. Monitor multiple fragment ions. Improve chromatographic separation. |
Experimental Protocols
Sample Preparation for this compound Analysis in Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Blood Collection: Collect whole blood into tubes containing K2-EDTA as an anticoagulant. Place the tubes on ice immediately.
-
Plasma Separation: Within 15 minutes of collection, centrifuge the blood at 1,200 x g for 10 minutes at 4°C.
-
Derivatization: Transfer the plasma to a new tube containing a solution of N-ethylmaleimide (NEM) in phosphate-buffered saline (PBS) to a final NEM concentration of 5 mM. Vortex briefly.[4]
-
Deproteinization: Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) or perchloric acid (PCA) containing the stable isotope-labeled internal standard (e.g., this compound-d5). Vortex vigorously.
-
Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for this compound Analysis
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: The specific precursor and product ions for this compound and its internal standard should be determined by direct infusion and optimized for maximum intensity. Based on the fragmentation of similar glutathione (B108866) conjugates, the following transitions are likely:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound-d5 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
Caption: Metabolic pathway of this compound formation.
References
- 1. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. | Sigma-Aldrich [sigmaaldrich.com]
- 6. shuaigroup.net [shuaigroup.net]
improving the stability of S-Ethylglutathione in biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of S-Ethylglutathione (SEG) in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Disclaimer: While this compound is a synthetic derivative of glutathione (B108866), specific stability data for SEG is limited in the provided search results. The following recommendations are based on established principles for the stabilization of glutathione (GSH) and other thiol-containing compounds, which are expected to be applicable to SEG.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound, like other thiol-containing molecules, is susceptible to degradation through several mechanisms:
-
Enzymatic Degradation: Enzymes such as γ-glutamyl transpeptidase (GGT), which are present on the plasma membrane, can cleave the γ-glutamyl bond.[1][2] Cytosolic enzymes may also contribute to its breakdown.[1][2]
-
Autooxidation: The thiol group (-SH) of the cysteine residue is prone to oxidation, which can lead to the formation of disulfides and other oxidation products, especially in the presence of metal ions.[3][4]
-
pH-dependent Instability: The stability of the thiol group can be influenced by the pH of the sample matrix.
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A2: For the analysis of glutathione and related compounds, EDTA is a commonly used anticoagulant.[5] It helps to chelate metal ions that can catalyze the oxidation of thiols. Heparin is also used, but EDTA is often preferred for its metal-chelating properties.
Q3: What is the optimal temperature for short-term and long-term storage of samples containing this compound?
A3: To minimize enzymatic activity and autooxidation, samples should be handled at low temperatures throughout the collection and processing workflow.[5]
-
Immediate Processing: Place samples on ice immediately after collection.[5]
-
Short-term Storage: For temporary storage during processing, maintain samples at 4°C.
-
Long-term Storage: For long-term preservation, samples should be stored at -80°C.[4][6] It has been shown that glutathione samples are stable for at least 6 months when stored at -80°C.[7][8]
Q4: Is deproteinization necessary for this compound analysis?
A4: Yes, rapid deproteinization is a critical step. It serves to inactivate enzymes that can degrade this compound and removes proteins that can interfere with subsequent analysis, particularly with methods like HPLC and LC-MS/MS.[4][5]
Troubleshooting Guides
Problem 1: Low or undetectable levels of this compound in my samples.
This is a common issue that can arise from multiple points in the experimental workflow. The following guide will help you identify the potential cause.
Troubleshooting Workflow for Low Analyte Recovery
References
- 1. Glutathione Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dwl_clicks [fda.gov.tw]
- 7. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of S-Ethylglutathione
Welcome to the technical support center for the quantification of S-Ethylglutathione. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a derivative of glutathione (B108866) (GSH), a critical antioxidant in biological systems. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), glutathione is often derivatized with N-ethylmaleimide (NEM) to form this compound (GS-NEM). This derivatization serves two main purposes: it prevents the auto-oxidation of the thiol group in GSH, ensuring sample stability, and it improves the chromatographic and mass spectrometric properties of the analyte for more accurate and reproducible quantification.[1][2] The accurate quantification of glutathione levels is crucial for assessing oxidative stress, which is implicated in numerous diseases and toxicological processes.
Q2: What are matrix effects and how do they impact this compound quantification?
A2: Matrix effects are a common challenge in LC-MS/MS analysis, referring to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Components in biological matrices like plasma, such as phospholipids, salts, and endogenous metabolites, are common sources of matrix effects.
Q3: What is a stable isotope-labeled internal standard and why is it recommended for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, D).[3][4] SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar matrix effects.[3] By adding a known amount of the SIL internal standard to each sample, variations in sample preparation and ionization can be normalized, leading to more accurate and precise quantification. For this compound analysis, a common SIL internal standard is ¹³C₂,¹⁵N-labeled GS-NEM.[5]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While a structural analog can be used as an internal standard, it is not as effective as a stable isotope-labeled internal standard (SIL-IS) in compensating for matrix effects. A structural analog may have different chromatographic retention and ionization characteristics compared to the analyte, meaning it may not experience the same degree of ion suppression or enhancement. This can lead to less accurate and precise results. Therefore, a SIL-IS is strongly recommended for robust and reliable quantification of this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step | Rationale |
| Column Contamination | Flush the column with a strong solvent (e.g., high percentage of organic solvent). If the problem persists, replace the column. | Contaminants from the sample matrix can accumulate on the column, leading to peak distortion. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition. | Injecting a solvent stronger than the mobile phase can cause the analyte band to spread, resulting in broad or split peaks. |
| Secondary Interactions | Adjust the mobile phase pH or add a competing agent (e.g., a small amount of acid or base). | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Modifying the mobile phase can help to minimize these interactions. |
| Extra-column Volume | Check all tubing and connections for excessive length or dead volume. Ensure proper fitting installation. | Excessive volume outside of the analytical column can contribute to peak broadening. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, ensuring consistent volumes, mixing times, and temperatures. Use a stable isotope-labeled internal standard. | Variability in sample handling can introduce significant errors. A SIL-IS helps to correct for these inconsistencies. |
| Matrix Effects | Optimize the sample preparation method to remove more matrix components (see Table 1). Use a stable isotope-labeled internal standard. | Matrix effects are a major source of variability. Cleaner samples and the use of a SIL-IS are crucial for mitigation. |
| Instrument Instability | Perform a system suitability test before each run. Check for leaks and ensure the mass spectrometer is properly calibrated and tuned. | Fluctuations in the LC or MS system can lead to inconsistent results. |
| Analyte Instability | Ensure samples are properly stored and that the derivatization with NEM is complete to prevent degradation of glutathione. | This compound can be unstable if not handled correctly. |
Issue 3: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression | Improve sample cleanup by switching to a more effective method (e.g., from protein precipitation to solid-phase extraction). Dilute the sample if sensitivity allows. | High levels of co-eluting matrix components can severely suppress the analyte signal. |
| Incorrect MS/MS Transitions | Verify the MRM transitions for this compound and its internal standard. Optimize collision energy and other MS parameters. | Incorrect mass spectrometer settings will result in no or low signal detection. |
| Analyte Degradation | Prepare fresh samples and standards. Ensure complete derivatization with NEM immediately after sample collection. | Degradation of the analyte will lead to a decrease in signal. |
| Clogged LC System or ESI Needle | Check for high backpressure and clean or replace clogged components. Clean the ESI needle. | Blockages in the system can prevent the sample from reaching the detector. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Relative Matrix Effect | Analyte Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | High | Variable, can be low | Simple, fast, and inexpensive. | Least effective at removing matrix components, especially phospholipids, leading to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Medium | Generally good, but can be low for polar analytes. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for highly polar compounds like this compound. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. | Low | Good to excellent | Provides very clean extracts, significantly reducing matrix effects. Can be automated. | More complex and expensive than PPT and LLE. Requires method development to optimize sorbent and elution conditions. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard working solution (e.g., ¹³C₂,¹⁵N-GS-NEM). Vortex briefly.
-
Derivatization and Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 10 mM N-ethylmaleimide (NEM).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and derivatization.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Visualizations
References
- 1. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Optimization of Enzymatic Reactions with Glutathione
Welcome to the technical support center for the optimization of enzymatic reactions, with a focus on Glutathione (B108866) S-Transferase (GST) assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows. While the specific use of S-Ethylglutathione is not extensively documented in standard protocols, the principles outlined here for glutathione (GSH) are foundational and broadly applicable to the study of GST enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of Glutathione S-Transferases (GSTs) and glutathione (GSH) in enzymatic assays?
Glutathione S-Transferases are a family of enzymes crucial for cellular detoxification.[1][2] They catalyze the conjugation of the reduced form of glutathione (GSH) to a wide variety of xenobiotic and endogenous compounds.[1] In an enzymatic assay, GST activity is typically measured by monitoring the formation of this conjugate.[1][3] GSH acts as a co-substrate in this reaction.[4]
Q2: What is the most common substrate used to measure total GST activity?
The most widely used substrate for measuring the activity of most GST isozymes is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[1][2] Its broad specificity allows for the determination of total GST activity in various samples, including cell lysates and purified enzyme preparations.[1] The reaction between GSH and CDNB, catalyzed by GST, produces S-(2,4-dinitrophenyl)glutathione, which can be detected by monitoring the increase in absorbance at 340 nm.[1][3]
Q3: Are there alternative substrates for studying specific GST isozymes?
Yes, while CDNB is excellent for total GST activity, alternative substrates with greater isozyme selectivity are used to investigate the activity of specific GST isozymes.[1] An example is 1,2-dichloro-4-nitrobenzene (DCNB), which is preferentially conjugated by certain GST isozymes.[1]
Q4: How should I prepare and store my reagents for a GST assay?
Proper reagent preparation and storage are critical for reliable results. Reduced glutathione (GSH) is often prepared in ethanol (B145695) and can be stored at -20°C for up to a month.[3] The substrate, such as CDNB, can also be dissolved in ethanol.[3] It is recommended to allow powdered reagents to come to room temperature before weighing to avoid condensation.[3] Always prepare fresh reaction mixes immediately before use.[5]
Q5: What are some common causes of assay failure or inconsistent results?
Several factors can lead to issues in enzymatic assays. These include:
-
Improperly prepared or stored reagents: Always use fresh reagents and check expiration dates.[5]
-
Incorrect incubation times or temperatures: Adhere strictly to the protocol's specifications.[5]
-
Pipetting errors: Use calibrated pipettes and avoid pipetting very small volumes to maintain accuracy.[5]
-
Sample-related issues: Ensure your sample is compatible with the assay kit and is within the linear range of detection.[5] You may need to concentrate or dilute your sample.[5]
-
Contaminants: Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with the assay.[5]
Troubleshooting Guide
Issue 1: No or very low GST activity detected.
-
Question: I am not observing any change in absorbance at 340 nm. What could be the problem?
-
Answer:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[6] It's recommended to store enzymes at -70°C for long-term stability and to use additives like 50% glycerol (B35011) for storage at -20°C.[6]
-
Reagent Degradation: Ensure that the GSH and CDNB solutions are freshly prepared. The assay cocktail, especially the substrate solution, should be made immediately before use.[2]
-
Incorrect pH: The pH of the assay buffer is critical. For GST assays with CDNB, a pH of 6.5 is often used.[3] Verify the pH of your buffer.
-
Missing Components: Double-check that all components (enzyme, GSH, CDNB, and buffer) were added to the reaction mixture.
-
Issue 2: High background signal in the blank/no-enzyme control.
-
Question: My blank well (without the enzyme) shows a significant increase in absorbance. Why is this happening?
-
Answer:
-
Spontaneous Reaction: There can be a slow, non-enzymatic reaction between GSH and CDNB.[3] While this rate is typically much lower than the catalyzed reaction, it can contribute to background signal. Subtracting the rate of the blank from the sample reactions is a standard procedure to correct for this.[3]
-
Contaminated Reagents: Your buffer or substrate solution might be contaminated. Prepare fresh solutions to rule this out.
-
Cloudy Solution: The assay cocktail may initially appear cloudy but should clear after mixing.[3] Ensure the solution is homogenous before starting the measurement.
-
Issue 3: Poor reproducibility between replicates.
-
Question: I am getting very different readings for the same sample across different wells. How can I improve consistency?
-
Answer:
-
Pipetting Inaccuracy: Inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated, and for adding reagents to multiple wells, consider preparing a master mix.[5]
-
Air Bubbles: Air bubbles in the wells can interfere with absorbance readings. Pipette gently against the side of the well to avoid introducing bubbles.[5]
-
Incomplete Mixing: Ensure the contents of each well are thoroughly mixed after adding all reagents.
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation and reading steps. Pre-incubate the reaction mixture and sample at the desired temperature (e.g., 25°C or 30°C) before initiating the reaction.[1][3]
-
Issue 4: The reaction rate is not linear over time.
-
Question: The absorbance readings are not increasing linearly. What does this indicate?
-
Answer:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate (GSH or CDNB) may become depleted, causing the reaction rate to slow down.[6] Use a lower enzyme concentration or measure the initial velocity of the reaction.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a decrease in activity over time.[6] This can be checked by running the assay with different enzyme concentrations; if the enzyme is stable, the plateau of product formation should be proportional to the enzyme concentration.[6]
-
Inhibitors in the Sample: The sample itself might contain inhibitors that affect enzyme activity.
-
Data Presentation: Quantitative Parameters
For consistent and reproducible results, adhere to optimized reagent concentrations and assay conditions.
Table 1: Example Reagent Concentrations for GST Assay Cocktail
| Reagent | Stock Concentration | Volume for 1 ml Cocktail | Final Concentration |
| PBS (pH 6.5) | 1x | 980 µl | - |
| CDNB | 100 mM (in Ethanol) | 10 µl | 1 mM |
| Reduced Glutathione (GSH) | 100 mM (in Ethanol) | 10 µl | 1 mM |
This table is based on a common protocol for GST assays.[3] Concentrations may need to be optimized for specific GST isozymes or experimental conditions.
Table 2: Typical GST Assay Parameters
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [1][2][3] |
| Incubation Temperature | 25°C - 30°C | [1][3] |
| Incubation Time (pre-reaction) | 5 - 10 minutes | [1][3] |
| Reaction Monitoring Time | 5 minutes (readings every 30s) | [1][2][3] |
| pH of Assay Buffer | 6.5 | [3] |
Experimental Protocols
Protocol 1: Preparation of Reagents for GST Assay
-
Assay Buffer: Prepare Phosphate Buffered Saline (PBS) and adjust the pH to 6.5.[3]
-
100 mM CDNB Stock: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol to a final concentration of 100 mM. Store in microfuge tubes.[3]
-
100 mM Reduced Glutathione (GSH) Stock: Prepare a 100 mM solution of reduced glutathione in ethanol. This solution can be stored at -20°C for up to one month.[3]
-
Sample Preparation:
-
Cell Lysate: Pellet cells and wash with ice-cold PBS. Lyse the cells using an appropriate lysis buffer on ice.[2] Centrifuge to remove debris and collect the supernatant for the assay.[4]
-
Tissue Homogenate: Perfuse the tissue with PBS to remove blood.[4] Homogenize the tissue in a cold buffer and centrifuge to collect the supernatant.[4]
-
Protocol 2: Standard GST Activity Assay
-
Prepare Assay Cocktail: For each ml of cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.[3] The solution may appear cloudy at first but should clear upon mixing.[3] Prepare this cocktail fresh and immediately before use.[2]
-
Set up the Assay Plate:
-
Incubation: Incubate the plate or cuvettes at 30°C for 5 minutes to equilibrate the temperature.[3]
-
Measurement:
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.[1]
-
Subtract the rate of the blank reaction from the rate of each sample reaction.[3]
-
Calculate the GST activity using the molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione, which is 9.6 mM⁻¹cm⁻¹.[1]
-
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for a typical Glutathione S-Transferase (GST) enzymatic assay.
Caption: Decision tree for troubleshooting common GST assay issues.
Caption: Simplified pathway of GST-mediated detoxification.
References
Technical Support Center: Synthesis of Isotopically Labeled S-Ethylglutathione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of isotopically labeled S-Ethylglutathione.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing isotopically labeled this compound?
The synthesis of isotopically labeled this compound is typically achieved through the S-alkylation of glutathione (B108866) with an isotopically labeled ethylating agent, such as [13C2]ethyl iodide or [D5]ethyl bromide. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic ethyl group.
Q2: What are the most common isotopic labels used for this compound?
Commonly used stable isotopes for labeling the ethyl group include Carbon-13 (13C) and Deuterium (2H or D). The choice of isotope will depend on the specific analytical application, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Q3: How can I monitor the progress of the synthesis reaction?
Reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods allow for the separation and visualization of the starting materials (glutathione) and the desired product (this compound).
Q4: What are the critical parameters to control during the synthesis?
Key parameters to control include pH, temperature, and the stoichiometry of the reactants. The pH should be maintained in a range that facilitates the deprotonation of the thiol group, increasing its nucleophilicity, without promoting significant side reactions. Temperature control is crucial to manage the reaction rate and minimize degradation.
Q5: How should I purify the final product?
Purification of isotopically labeled this compound is commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). This technique separates the product from unreacted starting materials and any side products based on polarity.
Q6: How can I confirm the identity and isotopic enrichment of the synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the labeled product and determine the isotopic enrichment. The mass spectrum will show a characteristic isotopic pattern. For example, using a 1:1 mixture of unlabeled and [13C2,15N]glycine-labeled glutathione will result in "twin ions" separated by 3 Da.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the S-ethylated product and to verify the position of the isotopic label.[2][3]
Q7: How should I store the isotopically labeled this compound?
This compound solutions can be susceptible to oxidation and degradation. It is recommended to store the purified product in a deoxygenated aqueous solution at low temperatures (-20°C or -80°C) to minimize degradation.[4][5] Long-term stability of glutathione in blood has been demonstrated, suggesting that proper storage is key.[6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction. - Suboptimal pH. - Degradation of starting materials or product. - Inefficient alkylating agent. | - Increase reaction time or temperature moderately. - Optimize the pH of the reaction mixture (typically slightly basic to favor the thiolate anion). - Ensure the use of fresh, high-purity glutathione and alkylating agent. - Consider using a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). |
| Formation of disulfide-bonded dimer (GSSG) | - Oxidation of the thiol group of glutathione.[7] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8] - Use deoxygenated solvents. - Add a small amount of a reducing agent like dithiothreitol (B142953) (DTT) at the beginning of the reaction, but be mindful of its potential to react with the ethylating agent. |
| Multiple products observed by HPLC or TLC | - Side reactions, such as alkylation at other nucleophilic sites (e.g., amino groups). - Formation of the diethyl ester of glutathione. | - Optimize reaction conditions (pH, temperature) to favor S-alkylation. - Use a protecting group strategy for the amino and carboxyl groups if N- or O-alkylation is a significant issue. - Carefully control the stoichiometry of the ethylating agent to avoid over-alkylation. |
| Difficulty in purifying the product | - Co-elution of the product with starting materials or side products in HPLC. | - Optimize the HPLC gradient and mobile phase composition for better separation. - Consider using a different stationary phase (e.g., a different C18 column or an alternative chemistry). - Employ orthogonal purification techniques, such as ion-exchange chromatography, if necessary. |
| Isotopic enrichment is lower than expected | - Presence of unlabeled ethylating agent as an impurity in the isotopically labeled starting material. - Isotopic scrambling during the reaction (unlikely for this type of reaction). | - Verify the isotopic purity of the labeled ethylating agent by mass spectrometry before use. - Ensure there are no sources of unlabeled ethyl groups in the reaction mixture. |
| Product degradation during storage | - Oxidation of the thioether. - Hydrolysis of the peptide bonds. | - Store the purified product in a deoxygenated, buffered solution at -80°C. - Avoid repeated freeze-thaw cycles.[5] - Consider storing the product as a lyophilized powder. |
Experimental Protocol: Synthesis of Isotopically Labeled this compound
This protocol is a general guideline for the synthesis of isotopically labeled this compound. Optimization may be required based on the specific isotopic label and available laboratory equipment.
Materials:
-
Glutathione (reduced form, GSH)
-
Isotopically labeled ethylating agent (e.g., [1,2-13C2]ethyl iodide or [D5]ethyl bromide)
-
Anhydrous, deoxygenated solvent (e.g., ethanol, dimethylformamide)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Deoxygenated water
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Preparation:
-
Dissolve glutathione in a minimal amount of deoxygenated water.
-
In a separate flask, dissolve the isotopically labeled ethylating agent in the chosen anhydrous, deoxygenated organic solvent.
-
Ensure all glassware is dry and the reaction will be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
To the glutathione solution, add the base to adjust the pH to approximately 8-9. This facilitates the formation of the thiolate anion.
-
Slowly add the solution of the isotopically labeled ethylating agent to the glutathione solution with stirring.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by HPLC or TLC.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of glutathione), quench the reaction by acidifying the mixture with a dilute acid (e.g., 0.1% formic acid in water).
-
Remove the organic solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC using a suitable C18 column.
-
A common mobile phase system is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[9]
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by mass spectrometry and NMR spectroscopy.
-
Mass spectrometry will confirm the expected molecular weight of the isotopically labeled this compound.
-
1H and 13C NMR will confirm the structure and the location of the isotopic label.
-
-
Storage:
-
Lyophilize the purified product for long-term storage or store it as a frozen solution in a deoxygenated buffer at -80°C.
-
Visualizations
Caption: Experimental workflow for the synthesis of isotopically labeled this compound.
Caption: Logical troubleshooting guide for common synthesis issues.
References
- 1. Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Long-term stability of blood glutathione and cysteine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Novel S-Ethylglutathione (S-EG) Detection Assay
Welcome to the technical support center for the novel S-Ethylglutathione (S-EG) detection assay. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the principle of this this compound (S-EG) detection assay?
A1: This assay is a colorimetric method designed for the quantitative determination of S-EG in biological samples. The assay principle involves a specific enzymatic reaction that is highly selective for S-EG. The reaction produces a chromogenic product that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of S-EG in the sample.
Q2: What are the essential materials required to perform the assay?
A2: A detailed list of required materials is provided in the main protocol. Key components include the S-EG Assay Buffer, a specific S-EG Enzyme Mix, a Chromogenic Substrate, S-EG Standards for the calibration curve, and a Stop Solution. You will also need standard laboratory equipment such as a microplate reader capable of measuring absorbance at the specified wavelength, precision pipettes, and microplates.
Q3: How should I prepare my samples before running the assay?
A3: Sample preparation is critical for accurate results. Biological samples such as plasma, cell lysates, or tissue homogenates may contain interfering substances. It is recommended to deproteinize samples using a suitable method, such as perchloric acid (PCA) precipitation followed by neutralization, to minimize matrix effects. Always run a pilot experiment to determine the optimal sample dilution to ensure the S-EG concentration falls within the assay's linear range.
Q4: How do I interpret the results from the assay?
A4: Results are interpreted by first generating a standard curve using the provided S-EG standards. Plot the absorbance values (y-axis) against the known concentrations of the standards (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The concentration of S-EG in your unknown samples can then be calculated by interpolating their absorbance values using this equation.
Section 2: Method Validation Guide
According to the International Council for Harmonisation (ICH) guidelines, a novel analytical method must be validated to ensure it is fit for its intended purpose.[1][2][3][4] The following sections provide detailed protocols and acceptance criteria for key validation parameters.
Experimental Workflow Overview
The following diagram illustrates the general workflow for validating the S-EG detection assay.
Caption: General workflow for analytical method validation.
Summary of Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for this biochemical assay.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the assay signal is unequivocally from S-EG, without interference from matrix components or structurally similar molecules.[5][6] | No significant interference from blank matrix, glutathione (B108866) (GSH), glutathione disulfide (GSSG), or other related metabolites. |
| Linearity | To demonstrate a proportional relationship between signal and S-EG concentration over a defined range.[2] | Correlation coefficient (R²) ≥ 0.995 for the standard curve.[2] |
| Range | The interval between the upper and lower concentrations of S-EG that can be reliably quantified.[2] | The range must demonstrate acceptable linearity, accuracy, and precision.[2] |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery should be within 80-120% of the nominal value. |
| Precision | To assess the degree of scatter between multiple measurements of the same sample.[7][8][9] | Intra-assay (Repeatability): RSD or CV ≤ 10%.[7][10] Inter-assay (Intermediate Precision): RSD or CV ≤ 15%.[7][10] |
| Limit of Detection (LOD) | The lowest amount of S-EG that can be detected but not necessarily quantified.[11] | Signal-to-Noise ratio of at least 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of S-EG that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio of at least 10:1; must meet accuracy and precision criteria. |
RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Experimental Protocols for Validation
1. Specificity / Selectivity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.[5][12] Selectivity refers to the method's ability to differentiate the analyte from other substances.[6][13]
-
Protocol:
-
Prepare blank matrix samples (e.g., deproteinized plasma from a source known to be free of S-EG).
-
Prepare samples spiked with potentially interfering substances at high concentrations (e.g., Glutathione (GSH), GSSG, Cysteine, S-Lactoylglutathione).
-
Prepare a sample containing a known concentration of S-EG (e.g., at the mid-point of the standard curve).
-
Run the assay on all samples according to the standard protocol.
-
Analysis: Compare the signal from the blank and interference-spiked samples to the signal from the S-EG sample. The signal from non-S-EG samples should be negligible.
-
2. Linearity and Range
-
Protocol:
-
Prepare a series of at least 5-7 S-EG standards by serial dilution, covering a broad concentration range (e.g., from the expected LOQ to 120% of the highest expected sample concentration).[2]
-
Run each standard in triplicate according to the assay protocol.
-
Analysis: Plot the mean absorbance versus concentration. Perform a linear regression to calculate the R² value. The linear range is the concentration span over which the R² value is ≥ 0.995 and other validation criteria are met.[2]
-
3. Precision
Precision is evaluated at two levels: intra-assay (repeatability within the same run) and inter-assay (reproducibility across different runs/days).[7][8][9][10]
-
Protocol:
-
Prepare three Quality Control (QC) samples with S-EG concentrations at low, medium, and high levels within the linear range.
-
Intra-assay Precision: Analyze at least 6 replicates of each QC sample in a single assay run.
-
Inter-assay Precision: Analyze the three QC samples in triplicate on at least three different days by different analysts if possible.
-
Analysis: For each QC level, calculate the mean, standard deviation (SD), and the Relative Standard Deviation (RSD% or CV%) using the formula: RSD% = (SD / Mean) * 100.[7]
-
4. Accuracy
-
Protocol:
-
Prepare three QC samples at low, medium, and high concentrations, as done for precision.
-
Analyze at least 6 replicates of each QC sample.
-
Analysis: Calculate the mean concentration for each level and determine the percent recovery using the formula: Recovery % = (Mean Measured Concentration / Nominal Concentration) * 100.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ define the sensitivity of the assay.[11]
-
Protocol (based on Standard Deviation of the Response and the Slope):
-
Establish the slope (S) of the calibration curve from the linearity experiment.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or by running a large number of blank samples (n ≥ 10).[14]
-
Analysis: Calculate LOD and LOQ using the following formulas:[14][15]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the calculated LOQ by preparing a standard at this concentration and ensuring its accuracy and precision meet the acceptance criteria.
-
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during your experiments.
Troubleshooting Decision Tree: High Background Signal
High background can obscure the true signal and reduce assay sensitivity.[16] Follow this decision tree to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting high background signal.
Other Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | 1. Inactive Enzyme/Substrate: Reagents were improperly stored, expired, or prepared incorrectly.[16] | Prepare fresh reagents and ensure proper storage conditions (e.g., temperature, protection from light).[16] |
| 2. Incorrect Wavelength: The plate reader is set to the wrong wavelength. | Verify the absorbance wavelength setting on the microplate reader matches the protocol. | |
| 3. Error in Protocol: A critical step, such as adding the enzyme or substrate, was missed. | Carefully review the protocol steps. Use a checklist during the procedure to ensure all additions are made. | |
| High Variability (High CV%) | 1. Pipetting Inaccuracy: Inconsistent pipetting technique, especially with small volumes.[10] | Calibrate pipettes regularly. Use fresh tips for each sample and standard.[10] Ensure consistent, slow pipetting to avoid bubbles. |
| 2. Temperature Fluctuation: Inconsistent temperature across the microplate during incubation. | Ensure the plate is incubated in a stable environment. Avoid stacking plates. Allow all reagents to reach room temperature before use. | |
| 3. Sample Inhomogeneity: Samples were not mixed properly before aliquoting. | Vortex samples gently but thoroughly before pipetting into the wells. | |
| Poor Standard Curve (R² < 0.995) | 1. Standard Degradation: S-EG standards have degraded due to improper storage or handling. | Prepare fresh standards from a new stock solution. Aliquot and store standards at the recommended temperature. |
| 2. Pipetting Errors: Inaccurate serial dilutions during standard preparation. | Use calibrated pipettes and proper technique. Prepare a fresh dilution series. | |
| 3. Outliers: One or more standard points are inaccurate. | Check the data for obvious outliers. If an outlier is identified, it may be excluded with proper justification. Re-run the standard curve if necessary. |
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 6. Selectivity and specificity: Significance and symbolism [wisdomlib.org]
- 7. salimetrics.com [salimetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. siriusgenomics.com [siriusgenomics.com]
preventing artifactual formation of S-Ethylglutathione during sample prep
Welcome to the Technical Support Center for glutathione (B108866) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the artifactual formation of S-Ethylglutathione and other related artifacts during sample preparation for accurate glutathione (GSH) and glutathione disulfide (GSSG) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact encountered during sample preparation for glutathione analysis?
The most significant and well-documented artifact is the artificial oxidation of reduced glutathione (GSH) to its disulfide form (GSSG).[1][2][3] This occurs when samples are not properly handled and quenched, leading to a substantial overestimation of GSSG levels and an inaccurate assessment of the sample's redox state.[1]
Q2: I am concerned about the artifactual formation of this compound. Is this a common problem during sample preparation?
While S-alkylglutathione conjugates can be formed, the direct artifactual formation of this compound from common laboratory solvents like ethanol (B145695) during standard sample preparation is not a widely reported issue in the scientific literature. The formation of this compound is more commonly associated with in vivo metabolic processes following exposure to certain xenobiotics or high levels of ethanol.[4] For instance, acetaldehyde (B116499), the primary metabolite of ethanol, can react with glutathione metabolites.[5][6][7]
It is crucial to distinguish between this compound and the intentionally formed N-ethylmaleimide adduct of GSH (GS-NEM). GS-NEM is created by adding N-ethylmaleimide (NEM) as a quenching agent to prevent GSH oxidation.[8]
Q3: What is N-ethylmaleimide (NEM) and how does it prevent artifacts?
N-ethylmaleimide (NEM) is a thiol-alkylating agent that rapidly and irreversibly binds to the sulfhydryl group of GSH.[8][9] This reaction forms a stable conjugate, GS-NEM, effectively preventing the oxidation of GSH to GSSG during sample processing.[1][8] The use of NEM before any deproteinization or cell lysis steps is considered mandatory for accurate GSSG measurement.[1]
Q4: Can the use of NEM introduce other artifacts?
While NEM is highly effective, it's important to be aware of potential side reactions. The reaction between GSH and NEM is a Michael addition, which can result in the formation of diastereomers.[8][9][10] Additionally, excess NEM can potentially react with other thiol-containing molecules in the sample. Therefore, it is often necessary to remove excess NEM after the initial quenching step, for example, by solvent extraction.
Q5: Are there alternatives to NEM for preventing GSH oxidation?
Other alkylating agents like 2-vinylpyridine (B74390) (VP) can be used. However, NEM is often preferred due to its rapid reaction rate and cell permeability.[11] The choice of quenching agent may depend on the specific analytical method being used.
Troubleshooting Guide: Preventing Artifactual Changes in Glutathione Analysis
This guide provides solutions to common issues encountered during sample preparation for glutathione analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Elevated GSSG levels | Artificial oxidation of GSH during sample collection, processing, or storage. | Immediately quench the sample with a thiol-alkylating agent like N-ethylmaleimide (NEM) upon collection.[1] |
| Delayed sample processing. | Process samples as quickly as possible after collection. If storage is necessary, snap-freeze in liquid nitrogen and store at -80°C.[12][13] | |
| Incomplete deproteinization leading to continued enzymatic activity. | Use an effective deproteinization method, such as acidification with perchloric acid or metaphosphoric acid, after quenching with NEM.[1] | |
| Inconsistent or non-reproducible GSH/GSSG ratios | Inconsistent timing of quenching. | Standardize the time between sample collection and quenching for all samples in an experiment. |
| Variable sample handling temperatures. | Keep samples on ice during processing to minimize enzymatic activity and spontaneous oxidation.[13] | |
| Incomplete removal of excess NEM interfering with downstream assays. | After the initial reaction, remove excess NEM by solvent extraction (e.g., with dichloromethane) if it interferes with your analytical method.[1][3] | |
| Presence of unexpected adducts | In vivo exposure to xenobiotics or their metabolites. | Review the experimental conditions and history of the biological samples. This compound can be a biomarker of exposure to certain compounds.[4] |
| Side reactions of the alkylating agent. | Optimize the concentration of the alkylating agent and the reaction time to ensure complete quenching of GSH with minimal side reactions. |
Experimental Protocols
Key Experiment: Prevention of GSH Auto-oxidation using N-Ethylmaleimide (NEM)
This protocol is a generalized procedure for quenching GSH in biological samples to prevent its artifactual oxidation.
Materials:
-
N-ethylmaleimide (NEM) solution (e.g., 100 mM in a suitable solvent)
-
Biological sample (e.g., cell culture, tissue homogenate, blood)
-
Deproteinizing acid (e.g., perchloric acid, metaphosphoric acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Collection: Collect the biological sample and immediately place it on ice.
-
NEM Quenching: Add a sufficient volume of NEM solution to the sample to achieve a final concentration that is in molar excess to the expected GSH concentration. A common starting point is a final concentration of 10-20 mM NEM. Mix thoroughly and incubate on ice for the recommended time (typically 5-15 minutes) to ensure complete reaction with GSH.
-
Deproteinization: Following the incubation with NEM, add an equal volume of ice-cold deproteinizing acid. Vortex the sample vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the stabilized GS-NEM and GSSG, for downstream analysis.
Note: The exact concentrations and incubation times may need to be optimized for your specific sample type and analytical method.
Visualizations
Caption: Workflow comparing unprotected vs. recommended sample preparation for GSH analysis.
Caption: In vivo formation of this compound adducts from ethanol metabolism.
References
- 1. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide [usiena-air.unisi.it]
- 3. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of acetaldehyde to a glutathione metabolite: mass spectrometric characterization of an acetaldehyde-cysteinylglycine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaldehyde does not inhibit glutathione peroxidase and glutathione reductase from mouse liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of acetaldehyde adducts of glutathione S-transferase A3 in the liver of rats administered alcohol chronically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Ethylglutathione Immunoassay
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using the S-Ethylglutathione (SEG) immunoassay. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure successful and accurate experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound immunoassay in a question-and-answer format.
Question: Why is there no or a very weak signal across the entire plate?
Answer: This issue can arise from several factors related to reagent preparation and procedural steps. A common cause is the degradation or improper preparation of critical reagents. Ensure all reagents, especially the this compound standard and the enzyme-conjugated antibody, are within their expiration dates and have been stored under the recommended conditions.[1][2] It is also crucial to allow all reagents to reach room temperature for 15-20 minutes before use to ensure optimal activity.[2] Procedural errors such as omitting a key reagent, adding reagents in the incorrect order, or insufficient incubation times can also lead to a weak or absent signal.[1][3]
Question: What causes a high background signal in all wells, including the negative controls?
Answer: A high background signal can obscure the specific signal from your samples and is often due to non-specific binding of the enzyme conjugate.[4] This can be mitigated by ensuring the blocking step is performed correctly with an appropriate blocking buffer to prevent non-specific attachment of reagents to the plate surface.[4][5] Insufficient washing between steps is another frequent cause, so ensure that all wells are thoroughly and consistently washed according to the protocol to remove any unbound reagents.[1][4] Over-incubation or using too high a concentration of the detection antibody can also contribute to high background.[6] Finally, the substrate solution itself may be a source of high background if it has been contaminated or exposed to light for extended periods.[5]
Question: My standard curve is poor or non-existent, what could be the problem?
Answer: A reliable standard curve is essential for accurate quantification. A poor standard curve can result from several issues. Firstly, improper preparation of the standard dilutions is a common culprit; ensure accurate pipetting and thorough mixing at each dilution step.[1][3] The standard itself may have degraded due to improper storage or multiple freeze-thaw cycles.[5] It is also important to use the correct curve-fitting model for your data analysis; for competitive ELISAs, a four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fit is often recommended.[7] If the optical density (OD) values for the highest standard concentration are too low, it may indicate a problem with the standard's integrity or the overall assay setup.[8]
Question: There is high variability between my duplicate or triplicate wells (high Coefficient of Variation - CV). What should I do?
Answer: High CVs can compromise the reliability of your results and are often traced back to inconsistencies in technique. Pipetting errors, such as inconsistent volumes or improper technique, are a primary cause.[1] Ensure your pipettes are calibrated and that you are using proper pipetting techniques, such as pre-wetting the tip and dispensing against the side of the well. Inadequate mixing of samples or reagents before adding them to the wells can also lead to variability.[6] Uneven washing of the plate, where some wells are washed more thoroughly than others, can also contribute to high CVs.[5] Finally, "edge effects," where wells on the perimeter of the plate behave differently from those in the center, can be caused by uneven temperature distribution during incubation. To mitigate this, avoid stacking plates during incubation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (SEG) immunoassay?
A1: This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, SEG from the sample competes with a fixed amount of enzyme-labeled SEG for a limited number of binding sites on an anti-SEG antibody that is pre-coated on the microplate wells. The amount of enzyme-labeled SEG that binds to the antibody is inversely proportional to the concentration of SEG in the sample. After a wash step, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Q2: What are the recommended storage conditions for the kit components?
A2: Unopened kits should typically be stored at 2-8°C. Once opened, individual components should be stored as recommended in the kit's manual. Reconstituted standards and other reagents may require storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles of reagents.[2]
Q3: What type of samples can be used with this assay?
A3: This assay is generally suitable for the quantification of this compound in various biological fluids such as serum, plasma, cell culture supernatants, and tissue homogenates. It is crucial to follow the recommended sample preparation procedures for each sample type to avoid matrix effects and interference.
Q4: What are some common interfering substances to be aware of?
A4: Compounds with similar structures to this compound or those that can interfere with the enzyme-substrate reaction can be problematic. Thiol-containing compounds, such as free glutathione (B108866) (GSH) and cysteine, may cross-react with the antibody.[9] It is also important to avoid using reagents containing sodium azide (B81097) as a preservative, as it can inhibit the activity of Horseradish Peroxidase (HRP), a commonly used enzyme conjugate.
Q5: How should I prepare my samples?
A5: Sample preparation is critical for accurate results. For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, use an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge immediately after collection. Cell culture supernatants should be centrifuged to remove any cells or debris. Tissue samples need to be homogenized and centrifuged to obtain a clear supernatant. It is often necessary to dilute samples to bring the this compound concentration within the linear range of the standard curve.
Data Presentation
Table 1: Example this compound Standard Curve Data
| Standard Concentration (ng/mL) | Mean Optical Density (OD) at 450 nm | B/B0 (%) |
| 0 (B0) | 2.150 | 100.0 |
| 0.1 | 1.892 | 88.0 |
| 0.5 | 1.419 | 66.0 |
| 1.0 | 1.053 | 49.0 |
| 5.0 | 0.473 | 22.0 |
| 10.0 | 0.258 | 12.0 |
| 25.0 | 0.129 | 6.0 |
Note: B represents the mean OD of each standard, and B0 represents the mean OD of the zero standard.
Experimental Protocols
This compound Immunoassay Protocol
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature (20-25°C) before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.
-
Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution.
-
Perform serial dilutions of the standard stock solution to create the standard curve points (e.g., 25, 10, 5, 1, 0.5, 0.1, and 0 ng/mL).
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated this compound to each well (except the blank).
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculate the average OD for each set of replicate standards and samples.
-
Calculate the B/B0 percentage for each standard and sample by dividing its average OD by the average OD of the zero standard (B0).
-
Plot the B/B0 percentage (y-axis) against the corresponding standard concentration (x-axis) using a log-log or four-parameter logistic (4PL) curve fit.
-
Determine the concentration of this compound in the samples by interpolating their B/B0 values from the standard curve.
-
Mandatory Visualization
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. mybiosource.com [mybiosource.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. iacld.com [iacld.com]
- 7. betalifesci.com [betalifesci.com]
- 8. bosterbio.com [bosterbio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Analysis of S-Ethylglutathione and S-methylglutathione: Biochemical Properties and Cellular Roles
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics and functions of S-Ethylglutathione and S-methylglutathione. This document provides a comparative analysis of their biochemical properties, metabolic pathways, and interactions with key enzymes, supported by experimental data and detailed protocols.
Introduction
This compound and S-methylglutathione are two key S-alkylglutathione derivatives formed through the conjugation of glutathione (B108866) (GSH) with ethyl and methyl groups, respectively. This conjugation is a critical step in the detoxification of various xenobiotics and endogenous compounds, primarily catalyzed by the superfamily of enzymes known as Glutathione S-transferases (GSTs).[1] While both molecules share a common metabolic fate through the mercapturic acid pathway, their subtle structural differences can lead to significant variations in their rates of formation, substrate specificities for GST isoforms, and potentially their downstream cellular effects. This guide provides a detailed comparative analysis of these two important metabolites.
Biochemical and Physical Properties
This compound and S-methylglutathione are structurally similar, differing only by a single methylene (B1212753) group in the S-alkyl chain. This seemingly minor difference can influence their physicochemical properties, such as hydrophobicity and steric hindrance, which in turn can affect their interaction with enzymes and transport proteins.
| Property | This compound | S-methylglutathione |
| Molecular Formula | C12H21N3O6S | C11H19N3O6S |
| Molecular Weight | 335.38 g/mol | 321.35 g/mol [2] |
| Chemical Structure | L-γ-glutamyl-S-ethyl-L-cysteinyl-glycine | L-γ-glutamyl-S-methyl-L-cysteinyl-glycine[2] |
| Synonyms | S-ethyl glutathione[3] | S-Methyl glutathione, Glutathione S-methyl ester[2][4] |
Formation and Metabolism: The Mercapturic Acid Pathway
Both this compound and S-methylglutathione are formed by the enzymatic conjugation of GSH with electrophilic compounds, such as iodomethane (B122720) and iodoethane (B44018), a reaction catalyzed by Glutathione S-transferases (GSTs).[3][5] Following their formation, these S-conjugates are transported out of the cell and enter the mercapturic acid pathway for further metabolism and eventual excretion.[6][7][8]
This multi-step pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione backbone, followed by N-acetylation of the remaining cysteine conjugate.[6][7]
Comparative Analysis of Enzyme Kinetics
The efficiency of this compound and S-methylglutathione formation is dependent on the specific isoforms of Glutathione S-transferases involved and their substrate preference for the corresponding alkyl halides. While comprehensive comparative kinetic data is limited, studies have shown that mammalian Theta-class GSTs are particularly active in the conjugation of small haloalkanes.[9] The rate of conjugation is influenced by the nature of the halogen leaving group, with bromide being displaced more readily than chloride.[9]
A direct comparison of the kinetic parameters for iodomethane and iodoethane with various GST isoforms would be necessary to fully elucidate the preferential formation of S-methylglutathione versus this compound. The efficiency of these reactions is a key determinant of the rate of detoxification of their precursor xenobiotics.
Experimental Protocols
Measurement of S-Alkylglutathione Formation by HPLC
A robust method for quantifying the formation of S-methylglutathione and this compound involves high-performance liquid chromatography (HPLC).[3]
Protocol:
-
Reaction Incubation: Incubate partially purified rat liver GSTs with glutathione and the respective alkyl halide substrate (iodomethane or iodoethane).
-
Derivatization: Stop the reaction and derivatize the resulting S-alkylglutathione conjugates with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). This reaction forms N-2,4-dinitrophenyl derivatives, which are chromophoric and can be detected by UV-Vis spectrophotometry.
-
HPLC Separation: Separate the derivatized products using reverse-phase HPLC with a gradient elution.
-
Quantification: Detect the N-(2,4-dinitrophenyl)-S-alkylglutathione derivatives by monitoring the absorbance at a specific wavelength. The limit of detection for this method is approximately 50 pmol.[3]
Cellular Effects and Signaling
While the primary role of S-alkylglutathione formation is detoxification, these molecules and their downstream metabolites can have biological effects. S-methylglutathione has been shown to have an inhibitory effect on glyoxalase I and can influence transendothelial fluid transport.[4][10] this compound, often administered as a glutathione monoethyl ester, can protect cells from oxidative stress and has shown therapeutic potential.[11][12][13][14]
The formation of S-alkylglutathiones can also impact cellular signaling by consuming the cellular pool of reduced glutathione, thereby altering the redox state of the cell. Furthermore, the process of S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein cysteine residues, is a key mechanism in redox signaling. While this compound and S-methylglutathione are not directly involved in this process as they are stable conjugates, their formation rates can indirectly influence the availability of GSH for S-glutathionylation.
Conclusion
This compound and S-methylglutathione are important products of phase II detoxification, sharing a common metabolic pathway. Their formation, catalyzed by Glutathione S-transferases, is a crucial mechanism for neutralizing harmful electrophiles. While their biochemical properties are similar, the subtle differences in their alkyl chain length may lead to variations in their interaction with GST isoforms and potentially different downstream biological effects. Further research is needed to directly compare the kinetic parameters of their formation and to fully elucidate any differential impacts on cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 8. Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of S-methyl glutathione, S-methyl cysteine, and the concentration of oxidized glutathione on transendothelial fluid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s ethyl glutathione — TargetMol Chemicals [targetmol.com]
- 12. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione ethyl ester supplementation prevents mortality in newborn rats exposed to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione Ethyl Ester Protects In Vitro - Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Ethylglutathione as a Biomarker for Oxidative Stress: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This guide provides a comparative validation of S-Ethylglutathione as a biomarker for oxidative stress against other established markers: 8-iso-Prostaglandin F2α (8-iso-PGF2α), protein carbonyls, and malondialdehyde (MDA).
Executive Summary
While direct head-to-head comparative studies validating this compound against other oxidative stress markers are limited, this guide synthesizes data from studies on closely related glutathione (B108866) species, namely reduced glutathione (GSH), glutathione disulfide (GSSG), and S-glutathionylated proteins (PSSG). The evidence suggests that glutathione-related markers are sensitive and early indicators of oxidative stress, reflecting the status of the primary endogenous antioxidant defense system. In contrast, markers like MDA and protein carbonyls are indicators of downstream oxidative damage to lipids and proteins, respectively. 8-iso-PGF2α is a specific and reliable marker of lipid peroxidation. The choice of biomarker should be guided by the specific research question and the aspect of oxidative stress being investigated.
Comparative Analysis of Oxidative Stress Biomarkers
The following tables summarize quantitative data from studies that have concurrently measured glutathione species and other oxidative stress markers in various models of oxidative stress.
Table 1: Comparison of Glutathione Species vs. Malondialdehyde (MDA)
| Biological Sample | Oxidative Stress Model | Change in Glutathione (GSH/GSSG) | Change in MDA | Reference |
| Human Plasma | Hypertension | Decreased GSH, Negative correlation with MDA[1][2][3] | Increased MDA[1][2][3] | [1][2][3] |
| Rat Testis | Arsenic-induced toxicity | Decreased GSH | Increased MDA | [4] |
| Human Plasma | Vitiligo | No significant change in GSH | Increased MDA | [5] |
| Human Blood | Systemic Lupus Erythematosus | Decreased GSH | Increased MDA | [6] |
Table 2: Comparison of Glutathione Species vs. Protein Carbonyls
| Biological Sample | Oxidative Stress Model | Change in Glutathione (GSH/GSSG) | Change in Protein Carbonyls | Reference |
| Rat Spinal Cord | Experimental Autoimmune Encephalomyelitis | Substantially reduced GSH | Increased protein carbonyls | [7] |
| Human Brain Tissue | Intracerebral Hemorrhage | No significant difference in GSH | No significant difference | [8] |
| In vitro (human blood) | Chemical Oxidant Exposure | Immediate and significant increase in GSSG and PSSG | No change or slight variation in Protein Carbonyls[9] | [9] |
| Human Plasma | Parkinson's Disease | Decreased Glutathione | Increased Protein Carbonyls | [10] |
Table 3: Comparison of Glutathione Species vs. 8-iso-Prostaglandin F2α
| Biological Sample | Oxidative Stress Model | Change in Glutathione (GSH) | Change in 8-iso-PGF2α | Reference |
| In vitro (enzymatic reaction) | Cyclooxygenase-dependent peroxidation | Promotes formation of 8-iso-PGF2α | Increased 8-iso-PGF2α | [11] |
| Human Plasma | Healthy Males | Not directly compared | Baseline levels established | [12] |
Signaling Pathways and Experimental Workflows
Oxidative Stress and the Nrf2-Glutathione Pathway
Oxidative stress triggers the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes, including those involved in glutathione synthesis and metabolism.[13][14][15][16][17] This pathway is central to cellular defense against oxidative damage.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing oxidative stress biomarkers involves sample collection and preparation, followed by a specific analytical technique for quantification.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted for the quantification of glutathione derivatives and can be optimized for this compound.
a. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To 100 µL of whole blood, add 10 µL of 100 mM N-ethylmaleimide (NEM) to prevent auto-oxidation of thiols.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 50 µL of 10% sulfosalicylic acid to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution from 2% to 98% Mobile Phase B.
-
Use tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor and product ion transitions for this compound and an appropriate internal standard.
Measurement of Protein Carbonyls by ELISA
This protocol is based on the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[13][14][18]
a. Sample Preparation and Derivatization:
-
Dilute plasma or tissue homogenate samples to a protein concentration of 1-10 mg/mL in phosphate-buffered saline (PBS).
-
To 100 µL of sample, add 100 µL of 20 mM DNPH in 2.5 M HCl. For the blank, add 100 µL of 2.5 M HCl only.
-
Incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Add 500 µL of 20% trichloroacetic acid (TCA) and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (B1210297) (1:1, v/v).
-
Resuspend the final pellet in 500 µL of 6 M guanidine (B92328) hydrochloride.
b. ELISA Procedure:
-
Coat a 96-well microplate with the derivatized protein samples (1-2 µ g/well ) overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 1% bovine serum albumin (BSA) in PBST for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add a primary antibody against DNP (e.g., rabbit anti-DNP) and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2 M H₂SO₄ and read the absorbance at 450 nm.
Measurement of Malondialdehyde (MDA) by TBARS Assay
This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct.[4][15][19]
a. Sample Preparation and Reaction:
-
To 100 µL of plasma or tissue homogenate, add 200 µL of ice-cold 10% TCA.
-
Add 10 µL of 500 mM butylated hydroxytoluene (BHT) to prevent further lipid peroxidation.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
To 200 µL of the supernatant, add 400 µL of 0.67% TBA in 0.25 M HCl and 10% acetic acid.
-
Incubate at 95°C for 60 minutes.
-
Cool on ice and centrifuge at 3,000 x g for 10 minutes.
b. Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Quantification of 8-iso-Prostaglandin F2α by GC-MS
This is considered the gold standard method for 8-iso-PGF2α measurement.
a. Sample Preparation and Derivatization:
-
To 1 mL of urine or plasma, add an internal standard (e.g., deuterated 8-iso-PGF2α).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the isoprostanes.
-
Elute the isoprostanes and evaporate to dryness under nitrogen.
-
Derivatize the sample by first converting the carboxyl group to a pentafluorobenzyl (PFB) ester, and then the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
b. GC-MS Analysis:
-
Use a gas chromatograph equipped with a capillary column (e.g., DB-1701).
-
Inject the derivatized sample.
-
Use a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Monitor the characteristic ions for 8-iso-PGF2α and the internal standard for quantification.
Conclusion
The validation of this compound as a biomarker for oxidative stress is an ongoing area of research. Based on the available evidence for related glutathione compounds, it holds promise as a sensitive and early indicator of cellular redox imbalance. Its performance relative to established markers like 8-iso-PGF2α, protein carbonyls, and MDA depends on the specific context of the investigation. A multi-marker approach, including a measure of the glutathione redox state alongside markers of downstream molecular damage, is recommended for a comprehensive assessment of oxidative stress in research and drug development.
References
- 1. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of S-glutathionylated proteins during adipocyte differentiation using eosin-glutathione and glutaredoxin 1 [bmbreports.org]
- 3. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of S-glutathionylated cellular proteins during oxidative stress and constitutive metabolism by affinity purification and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 13. Protein Carbonyl Measurement by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Frontiers | Implications of S-glutathionylation of sarcomere proteins in cardiac disorders, therapies, and diagnosis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein carbonyl measurement by a sensitive ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for S-Ethylglutathione
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of S-Ethylglutathione (SEG), a key biomarker for ethyl group adduction to glutathione (B108866), is critical in toxicology studies and drug metabolism research. The selection of an appropriate analytical method is paramount for generating high-quality data. This guide provides an objective comparison of common analytical techniques for SEG quantification, supported by representative experimental data from analogous compounds like glutathione (GSH). It also outlines a general framework for the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, sample matrix, and available instrumentation. The most frequently employed techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
While direct cross-validation studies for this compound are not extensively published, the performance characteristics of these methods for the closely related and structurally similar compound, glutathione (GSH), provide valuable insights.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Linear Range | 1–20 μg/mL[1][2] | 0.01 - 50 µM[3] | Not explicitly stated, but linear relationships are obtained[4] |
| Precision (CV%) | < 11% (Intra-day), < 14% (Inter-day)[5] | < 10% (Intra- and Inter-day)[3] | 2.6% - 3.2% (Between-run)[6] |
| Accuracy (Bias %) | Not explicitly stated | Varied between -2.1% and 7.9%[3] | 103% - 104%[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL[1][2] | 0.0625 - 0.5 µM[3] | 1.5 µM for GSSG[6] |
| Selectivity | Good, but may require derivatization to avoid interference[7][8] | High, based on mass-to-charge ratio and fragmentation patterns[3][9] | High, based on charge-to-mass ratio[10] |
| Throughput | Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method often requires derivatization of the thiol group in this compound to a more chromophoric compound for enhanced UV detection.[1][7]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the sample using an acid like sulfosalicylic acid.[11]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
React the supernatant with a derivatizing agent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or N-ethylmaleimide (NEM).[5][12]
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).[1][2]
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 280 nm for NEM derivatives).[1][2]
-
Injection Volume: 10 - 20 µL.[3]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the this compound in the sample by comparing its peak area to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often considered the gold standard for quantifying small molecules in complex biological matrices without the need for derivatization.[7][9]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to remove precipitated proteins.[7]
-
Collect the supernatant and add a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Instrumentation and Conditions:
-
Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[9]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.[3]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution.[10]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the sample.
-
Centrifuge and collect the supernatant.
-
Dilute the sample in the background electrolyte if necessary.
-
-
Instrumentation and Conditions:
-
Instrument: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 32.5 cm effective length).[6]
-
Background Electrolyte: A buffer solution, for example, 75 mM sodium citrate (B86180) at pH 5.8.[6]
-
Separation Voltage: -14 kV.[6]
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the this compound in the sample by comparing its peak area to the standard curve.
-
Cross-Validation of Analytical Methods
Cross-validation is crucial to ensure that different analytical methods produce comparable results.[13] This process involves analyzing the same set of quality control samples using the different validated methods and comparing the outcomes.
Caption: Workflow for the cross-validation of two analytical methods.
The cross-validation process involves:
-
Independent Method Validation: Each analytical method (e.g., HPLC-UV and LC-MS/MS) must be individually validated for parameters such as linearity, precision, accuracy, and selectivity.
-
Preparation of Quality Control (QC) Samples: A common set of QC samples at low, medium, and high concentrations of this compound should be prepared in the relevant biological matrix.
-
Sample Analysis: The QC samples are then analyzed using both validated analytical methods.
-
Statistical Comparison: The data sets obtained from both methods are statistically compared to assess the level of agreement. Techniques such as Bland-Altman plots, paired t-tests, or regression analysis can be employed.
-
Reporting: A comprehensive report detailing the cross-validation results, including any observed bias or discrepancies between the methods, is generated. The acceptance criteria for the cross-validation should be pre-defined.
References
- 1. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of glutathione in blood via capillary electrophoresis with pH-mediated stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
- 11. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide [usiena-air.unisi.it]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Substrate Specificity of GST Isozymes for S-Ethylglutathione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing the substrate specificity of various Glutathione (B108866) S-transferase (GST) isozymes for S-Ethylglutathione. Due to a lack of publicly available, direct comparative studies on this specific substrate, this document outlines a detailed experimental approach, from substrate synthesis to kinetic analysis, enabling researchers to generate the necessary data.
Introduction to GSTs and this compound
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification.[1][2] They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[1][2] This process is a key component of Phase II metabolism. Different GST isozymes, such as those from the Alpha (A), Mu (M), and Pi (P) classes, exhibit distinct substrate specificities.
This compound is the product of the conjugation of glutathione with an ethyl group. This reaction is representative of the detoxification of ethylating agents, which can be encountered from environmental exposure or as metabolites of certain drugs. Understanding how different GST isozymes handle this substrate is vital for toxicology studies and in the development of drugs that may undergo ethylation.
Experimental Protocol: A Step-by-Step Guide to a Comparative Study
This section details a comprehensive protocol to determine and compare the kinetic parameters of various GST isozymes with this compound.
Materials and Reagents
-
Recombinant GST Isozymes: Purified, recombinant human GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1).
-
Glutathione (GSH): Reduced form.
-
Ethylating Agent: e.g., Iodoethane or Ethyl Bromide.
-
This compound Standard: For calibration curves. This may need to be synthesized if not commercially available.
-
Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Detection Reagents: Dependent on the chosen analytical method (e.g., HPLC-grade solvents, mass spectrometry-grade reagents).
-
Enzyme Assay Plates: 96-well, UV-transparent plates for high-throughput analysis.
Synthesis and Purification of this compound (if required)
If a commercial standard is unavailable, this compound can be synthesized. A general method involves the reaction of an ethylating agent with an excess of GSH in a suitable buffer.
-
Dissolve a known concentration of GSH in a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add a molar excess of the ethylating agent (e.g., iodoethane).
-
Incubate the reaction mixture at room temperature with gentle stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Once the reaction is complete, purify the this compound conjugate using techniques like preparative reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.
GST Enzymatic Assay
The core of the comparative study is the enzymatic assay to determine the kinetic parameters (Km and Vmax) for each GST isozyme.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of GSH (e.g., 1 mM), and varying concentrations of the ethylating agent (e.g., iodoethane, as the precursor to the this compound conjugate).
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the purified GST isozyme to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an acidic solution like trichloroacetic acid).
-
Product Quantification: Quantify the amount of this compound produced using a validated analytical method (see Section 2.4).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each isozyme.
Analytical Methods for Product Quantification
The accurate quantification of this compound is critical. Two primary methods are recommended:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A diode array detector can be used to obtain the full UV spectrum for peak identification.
-
Quantification: Use a calibration curve generated with the purified this compound standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) is commonly used for glutathione conjugates.
-
Detection: Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The precursor ion will be the molecular ion of this compound, and characteristic fragment ions will be monitored.
-
Quantification: An internal standard (e.g., isotopically labeled this compound) should be used for the most accurate quantification.
-
Data Presentation: Templates for Comparison
The following tables are templates for summarizing the quantitative data obtained from the experimental work.
Table 1: Michaelis-Menten Kinetic Parameters of GST Isozymes for this compound Formation
| GST Isozyme | Km (µM) for Ethylating Agent | Vmax (nmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| GSTA1-1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| GSTM1-1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| GSTP1-1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Other Isozymes | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Optimal Reaction Conditions for Different GST Isozymes
| GST Isozyme | Optimal pH | Optimal Temperature (°C) |
| GSTA1-1 | Data to be filled | Data to be filled |
| GSTM1-1 | Data to be filled | Data to be filled |
| GSTP1-1 | Data to be filled | Data to be filled |
| Other Isozymes | Data to be filled | Data to be filled |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
GST-Mediated Detoxification Pathway
This diagram illustrates the general pathway of GST-mediated detoxification, which is the fundamental process being investigated.
Conclusion
By following the detailed experimental guide provided, researchers can systematically generate the necessary data to compare the substrate specificity of different GST isozymes for this compound. This will contribute valuable knowledge to the fields of toxicology, pharmacology, and drug metabolism, ultimately aiding in the assessment of risks associated with ethylating agents and the development of safer therapeutic compounds.
References
S-Ethylglutathione vs. Glutathione Disulfide (GSSG): A Comparative Guide to Cellular Redox State Indicators
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cellular redox state is paramount in understanding disease pathogenesis, drug efficacy, and overall cellular health. A key indicator of this delicate balance is the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). This guide provides a comprehensive comparison of GSSG, the established gold standard, with S-Ethylglutathione (EGS), exploring their respective roles and utility as indicators of cellular redox status. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their experimental designs.
Executive Summary
Glutathione disulfide (GSSG) and the GSH/GSSG ratio are well-established and widely accepted biomarkers of oxidative stress. An increase in GSSG levels and a corresponding decrease in the GSH/GSSG ratio are indicative of a shift towards a more oxidizing cellular environment. In contrast, this compound (EGS) is not a direct indicator of the cellular redox state. Instead, EGS is primarily utilized as a cell-permeable prodrug to augment intracellular GSH levels and as a trapping agent for reactive metabolites in drug metabolism studies. There is no substantial evidence to support the use of EGS as a direct measure of oxidative stress. Therefore, this guide will focus on the established utility of GSSG and clarify the distinct applications of EGS.
Glutathione Disulfide (GSSG) as the Premier Redox Indicator
Under normal physiological conditions, glutathione exists predominantly in its reduced form (GSH). During oxidative stress, GSH is oxidized to GSSG by enzymes like glutathione peroxidase.[1] The subsequent reduction of GSSG back to GSH is catalyzed by glutathione reductase, an NADPH-dependent enzyme.[1] The ratio of GSH to GSSG is a critical determinant of the cellular redox environment.[1] In healthy cells, the GSH/GSSG ratio is typically high, whereas a decrease in this ratio signifies a state of oxidative stress.[1]
Quantitative Data Comparison
While a direct quantitative comparison of EGS and GSSG as redox indicators is not feasible due to their different biological roles, the following table summarizes the key characteristics of GSSG as a biomarker.
| Parameter | Glutathione Disulfide (GSSG) | This compound (EGS) |
| Primary Role | Indicator of oxidative stress | Glutathione prodrug, reactive metabolite trapping agent |
| Mechanism of Action | Formed upon oxidation of GSH | Hydrolyzed intracellularly to GSH |
| Correlation with Redox State | Direct: Increased GSSG indicates oxidative stress | Indirect: Used to modulate GSH levels, not measure redox state |
| Established Assays | HPLC, Enzymatic Cycling, Mass Spectrometry | HPLC, Mass Spectrometry (for pharmacokinetic studies) |
| Biological Samples | Tissues, cells, plasma, blood | Tissues, cells, plasma (for measuring its own concentration and metabolites) |
Experimental Protocols for GSSG Measurement
Accurate measurement of GSSG is crucial and requires careful sample handling to prevent the artificial oxidation of GSH during sample preparation. The use of alkylating agents like N-ethylmaleimide (NEM) is recommended to block free thiol groups of GSH.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of GSH and GSSG.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer containing a protein precipitant (e.g., metaphosphoric acid or perchloric acid) and an alkylating agent (e.g., 5 mM N-ethylmaleimide) to prevent auto-oxidation of GSH.[2]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: An isocratic or gradient elution using a buffer such as sodium phosphate (B84403) with an organic modifier like acetonitrile.[2]
-
Detection: UV detection at ~215-220 nm or electrochemical detection.[2][3]
Enzymatic Cycling Assay
This spectrophotometric method is based on the reduction of GSSG to GSH by glutathione reductase, followed by the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Protocol Outline:
-
Prepare tissue or cell lysates. For GSSG measurement, pretreat the sample with a thiol-scavenging agent like 2-vinylpyridine (B74390) or N-ethylmaleimide to remove existing GSH.
-
Add the sample to a reaction mixture containing NADPH, glutathione reductase, and DTNB.
-
Monitor the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by measuring the absorbance at 412 nm.[4][5]
-
Quantify the GSSG concentration by comparing the rate of reaction to a standard curve.[4][5]
Mass Spectrometry (MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of GSH and GSSG.
Sample Preparation:
-
Similar to HPLC, samples are deproteinized and treated with an alkylating agent.
-
Stable isotope-labeled internal standards for GSH and GSSG are added for accurate quantification.[6]
MS Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and fragment ions of the derivatized GSH and GSSG.[6][7]
Signaling Pathways and Redox State
The cellular redox state, primarily reflected by the GSH/GSSG ratio, plays a critical role in regulating various signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Under oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including those involved in glutathione synthesis and recycling.[8][9][10]
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its activity is also modulated by the cellular redox state. Oxidative stress can lead to the activation of the IKK complex, which phosphorylates the inhibitory IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[11][12][13]
The Role of this compound (EGS)
This compound is a synthetic derivative of glutathione where the thiol group of the cysteine residue is alkylated with an ethyl group. This modification prevents its oxidation and makes it more lipophilic, facilitating its transport across cell membranes. Once inside the cell, EGS is hydrolyzed by cellular esterases to release free GSH. Therefore, its primary application is to serve as a delivery agent to increase intracellular GSH concentrations, thereby bolstering the cell's antioxidant capacity. It is a valuable tool for studying the effects of GSH repletion in various experimental models.
Conclusion
In the assessment of cellular redox state, glutathione disulfide (GSSG) and the GSH/GSSG ratio are the definitive and scientifically validated indicators. A wealth of experimental data supports their use in quantifying oxidative stress across a wide range of biological systems. This compound, while structurally related to glutathione, serves a distinctly different purpose. It is a valuable experimental tool for manipulating intracellular glutathione levels but is not a direct marker of the cellular redox environment. Researchers and drug development professionals should continue to rely on the robust and well-characterized methods for GSSG quantification to accurately assess oxidative stress in their studies.
References
- 1. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 2. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive enzymatic cycling assay for glutathione and glutathione disulfide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-sensitive kinases of the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-Ethylglutathione Conjugation in Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in successful cancer treatment. A key mechanism contributing to this resistance is the cellular detoxification of therapeutic agents. One such pivotal pathway involves the conjugation of drugs with glutathione (B108866) (GSH), a process that can be exemplified by the formation of S-ethylglutathione. This guide provides a comprehensive comparison of the glutathione S-conjugation pathway with other significant drug resistance mechanisms, supported by experimental data and detailed protocols.
Comparison of Drug Resistance Mechanisms
The following table summarizes quantitative data comparing the impact of three major drug resistance mechanisms on the efficacy of common chemotherapeutic agents. The data is presented as the fold change in the half-maximal inhibitory concentration (IC50), a measure of drug potency. A higher fold change indicates greater resistance.
| Drug Resistance Mechanism | Chemotherapeutic Agent | Cell Line Model | Fold Change in IC50 | Reference |
| Increased Glutathione (GSH) Synthesis & Conjugation | Cisplatin | Human Ovarian Cancer | 30 - 1000 | [1] |
| Methotrexate | Acute Lymphoblastic Leukemia | Associated with resistance | [2] | |
| Increased Drug Efflux via ABC Transporters (e.g., ABCB1/MDR1) | Doxorubicin | Doxorubicin-Resistant Osteosarcoma (U-2OS/Dox) | 14.4 | [3] |
| Doxorubicin | Non-Small Cell Lung Cancer (SKMES-1 with inhibitor) | N/A (focus on synergy) | [4][5] | |
| Alterations in Drug Targets (e.g., TYMS overexpression) | 5-Fluorouracil (B62378) | 5-FU-Resistant Human Colon Cancer (H630-R1, R10, R) | 11 - 29 | [6] |
| 5-Fluorouracil | 5-FU-Resistant Colorectal Cancer (HCT116 5-FU Res) | Associated with resistance | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase gene amplification in human colon cancer cell lines resistant to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FOXM1 modulates 5-FU resistance in colorectal cancer through regulating TYMS expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: S-Ethylglutathione Levels and Cellular Toxicity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between intracellular glutathione (B108866) levels and cellular health is paramount. Glutathione (GSH), a key cellular antioxidant, is crucial for mitigating oxidative stress and preventing cellular damage. S-Ethylglutathione (GSH-OEt or GSH-MEE), a monoethyl ester of glutathione, is a commonly used derivative designed to enhance intracellular delivery of GSH. This guide provides an objective comparison of this compound with other glutathione analogs, focusing on their effects on cellular viability and the underlying signaling pathways, supported by available experimental data.
Data Presentation: Comparative Analysis of Glutathione Derivatives on Cell Viability
The intrinsic toxicity of glutathione derivatives is a critical factor in their experimental and therapeutic application. The following table summarizes the comparative effects of various glutathione analogs on the viability of Melan-A cells, providing insight into their relative safety profiles.
| Compound | Concentration | Cell Viability (% of Control) | Key Finding |
| Glutathione (GSH) | Up to 8 mM | ~100% | No significant toxicity observed.[1] |
| This compound (GSH-OEt/GSH-MEE) | Up to 8 mM | ~100% | No significant effect on cellular viability was noted.[1] |
| GSH Monoisopropyl Ester (GSH-MIPE) | 8 mM | ~80% | Showed slight cellular toxicity at higher concentrations.[1] |
| GSH Diethyl Ester (GSH-DEE) | 2 mM | Profoundly reduced | Demonstrated significant cellular toxicity even at low concentrations.[1] |
Experimental Protocols
To assess the cellular toxicity of this compound and its analogs, standardized in vitro assays are employed. The following is a detailed protocol for a common method used to evaluate cell viability.
MTT Assay for Cellular Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
1. Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and other glutathione analogs in a suitable vehicle (e.g., sterile PBS or culture medium).
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds. Include vehicle-treated wells as a negative control.
3. Incubation:
-
Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Addition and Formazan (B1609692) Formation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of this compound
This compound's ethyl group facilitates its transport across the cell membrane. Intracellularly, esterases cleave this group, releasing active glutathione.
Caption: this compound uptake and conversion.
Glutathione's Role in Modulating Apoptotic Signaling
Increased intracellular glutathione levels can protect against apoptosis by reducing oxidative stress and inhibiting key signaling molecules in the apoptotic cascade.
Caption: Glutathione's anti-apoptotic mechanisms.
References
A Comparative Guide to S-Ethylglutathione Measurement Techniques: Ensuring Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of S-Ethylglutathione (SEG) is critical for understanding cellular detoxification pathways, studying enzyme kinetics, and assessing xenobiotic metabolism. The choice of analytical technique significantly impacts the reproducibility and robustness of these measurements. This guide provides an objective comparison of the primary methods used for SEG quantification—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The two predominant techniques for the quantification of this compound are HPLC, often coupled with ultraviolet (UV) or fluorescence detection, and LC-MS/MS. The selection of the most appropriate method depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For SEG analysis, which lacks a strong native chromophore, derivatization is often necessary to enhance detection by UV or fluorescence detectors. This step, while adding to the sample preparation workflow, significantly improves sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique allows for the direct detection of SEG based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, often eliminating the need for derivatization. LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its superior specificity, which minimizes interference from complex biological matrices.
Quantitative Performance Comparison
The robustness and reproducibility of an analytical method are best assessed through its validation parameters. The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of glutathione (B108866) and its derivatives, which are indicative of the performance expected for this compound analysis.
| Parameter | HPLC with Derivatization | LC-MS/MS | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM | 0.01 - 0.1 µM | LC-MS/MS generally offers 10- to 100-fold greater sensitivity than HPLC-based methods.[1] |
| Intra-day Precision (%CV) | < 10% | < 5% | LC-MS/MS typically provides higher precision due to its enhanced selectivity.[1] |
| Inter-day Precision (%CV) | < 15% | < 10% | The robustness of LC-MS/MS often leads to better long-term reproducibility.[1] |
| Accuracy (%Bias) | ± 15% | ± 10% | The specificity of MS detection minimizes matrix effects, leading to higher accuracy.[1] |
| Sample Throughput | Moderate | High | Automated LC-MS/MS systems can analyze a large number of samples with minimal manual intervention. |
| Matrix Effects | Prone to interference | Less susceptible | The selectivity of tandem mass spectrometry significantly reduces interferences from biological matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of this compound using HPLC with derivatization and LC-MS/MS.
HPLC with Pre-column Derivatization
This method is based on the derivatization of the thiol group of this compound with a labeling agent to allow for UV or fluorescence detection.
1. Sample Preparation:
-
For cellular or tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Precipitate proteins using an equal volume of ice-cold 10% (w/v) metaphosphoric acid or trichloroacetic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB):
-
To 100 µL of the supernatant, add 100 µL of a DNFB solution (e.g., 1% in ethanol).
-
Adjust the pH to ~8.0 with a suitable buffer (e.g., sodium bicarbonate).
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Quench the reaction by adding a small amount of an amino acid solution (e.g., glycine).
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 365 nm.
-
Quantification: Based on a calibration curve prepared with this compound standards subjected to the same derivatization procedure.
LC-MS/MS Method
This method allows for the direct quantification of this compound without derivatization.
1. Sample Preparation:
-
Follow the same protein precipitation procedure as for the HPLC method.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted with the initial mobile phase.
-
The use of an internal standard (e.g., isotopically labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 2% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 335.38), a potential transition would be m/z 336.1 -> 179.1.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Visualizing the Biological Context and Workflow
To provide a clearer understanding of the biological relevance and the analytical process, the following diagrams illustrate the metabolic pathway of this compound formation and a general experimental workflow.
References
Comparative Analysis of S-Ethylglutathione Formation: In Vitro vs. In Vivo Rates
The formation of S-substituted glutathione (B108866) conjugates is a critical biological process, primarily catalyzed by glutathione S-transferases (GSTs). This process involves the covalent bonding of the sulfur atom of glutathione to an electrophilic substrate, thereby neutralizing its reactivity. Studies have demonstrated the in vitro and in vivo formation of various S-glutathionylated compounds, such as S-[2-(N7-guanyl)ethyl]glutathione from the carcinogen 1,2-dibromoethane (B42909) and glutathione conjugates of 1-nitropyrene (B107360) epoxides. These findings confirm the capability of biological systems to form S-C bonds with glutathione.
However, the specific reaction of ethylation of glutathione to form S-Ethylglutathione and its corresponding formation rates under physiological conditions (in vivo) versus controlled laboratory settings (in vitro) have not been a focus of the available scientific literature. Research has predominantly centered on the broader roles of glutathione in cellular protection, its synthesis, and the use of derivatives like glutathione ethyl ester as a means to supplement intracellular glutathione levels.
Due to the lack of quantitative data on the formation rates of this compound, a direct comparison between in vitro and in vivo systems cannot be compiled at this time. Further research is required to elucidate the specific enzymatic pathways and kinetics involved in the formation of this compound.
Conceptual Experimental Workflow for Determining this compound Formation Rates
While no specific experimental data can be presented, a conceptual workflow for investigating and comparing the in vitro and in vivo formation rates of this compound can be proposed. The following diagram illustrates a potential experimental design for such a study.
Figure 1. A conceptual workflow for comparing the in vitro and in vivo formation rates of this compound.
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
